Chlorpropamide's role is embedded within the framework of Glucose-Induced Insulin Secretion (GIIS). The following diagram illustrates the core signaling pathway, showing how this compound interacts with cellular processes to trigger insulin release.
This compound triggers insulin secretion by closing KATP channels on pancreatic β-cells [1] [2] [3].
The primary molecular target of this compound is the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane [2] [3]. Under normal physiological conditions, this channel couples the cell's metabolic state to its electrical activity:
This compound acts as an insulin secretagogue by binding to the sulfonylurea receptor (SUR1) subunit of the KATP channel, inducing its closure independently of the metabolic ATP/ADP ratio [1] [2]. This pharmacological action mimics the natural glucose signal, leading to insulin release even in the absence of a high glucose concentration.
For researchers, the quantitative properties of this compound are critical for understanding its clinical profile and experimental applications. The table below summarizes key data.
| Property | Description / Value | Clinical/Research Significance |
|---|---|---|
| Bioavailability | >90% [4] | Nearly complete oral absorption. |
| Protein Binding | 90% [4]; Highly bound [1] | High potential for drug interactions. |
| Time to Peak Concentration | 2-4 hours [1] | Relatively slow onset of action. |
| Elimination Half-Life | 36 hours (range 25-60 hrs) [4] [1] | Defines its long duration of action. |
| Route of Elimination | Renal (80-90% as unchanged drug) [4] [1] | Contraindicated in renal impairment. |
| Primary Molecular Target | KATP channel (SUR1 subunit) [1] [2] | Mechanism of insulin secretion. |
| Other Molecular Actions | Inhibits Na+,K+-ATPase [5]; Stimulates cAMP-phosphodiesterase [5] | Contributes to extra-pancreatic effects. |
Its long half-life and renal excretion route are key reasons why it is not recommended for elderly patients or those with renal or hepatic impairment, as this significantly increases the risk of prolonged hypoglycemia [4] [6].
The 1973 study by Hecht et al. provides a classic experimental model for investigating the relationship between this compound treatment and insulin secretion [7] [8].
While this compound is a well-established therapeutic agent, research on sulfonylureas continues to evolve, particularly in exploring synergies with other treatments.
The table below summarizes the core quantitative pharmacokinetic data for this compound.
| Parameter | Value | Details / Conditions |
|---|---|---|
| Bioavailability [1] | >90% | Rapid and nearly complete absorption from the gut. |
| Time to Max Concentration (T~max~) [1] | 3-5 hours | After oral administration. |
| Protein Binding [1] | 90% | Binds extensively to plasma proteins (albumin). |
| Volume of Distribution [2] | 106 ml/kg | In healthy volunteers; increased to 126 ml/kg in enzyme-induced patients. |
| Elimination Half-Life [1] [2] | 36 hours (range 33-50h) | Can be significantly shorter (e.g., 34h) with enzyme-inducing drugs [2]. |
| Total Clearance [2] | 1.60 ml·h⁻¹·kg⁻¹ | In healthy volunteers; increased to 2.99 ml·h⁻¹·kg⁻¹ in enzyme-induced patients. |
| Primary Metabolic Pathway [3] | 2-Hydroxylation | Major metabolite is 2-hydroxythis compound. |
| Enzymes Responsible [3] | CYP2C9 (principal), CYP2C19 (minor role) | CYP2C9 genetic polymorphisms significantly impact clearance. |
| Excretion [1] | Renal (>80%) | Primarily unchanged drug and metabolites via urine. |
| Urinary pH Dependence [2] | Yes | Renal clearance can increase nearly 100-fold as urine pH rises from 5 to 7. |
This compound disposition is characterized by significant interindividual variability, largely influenced by genetics and drug interactions.
CYP2C9*1/*3 genotype exhibit significantly lower nonrenal clearance and higher metabolic ratios (this compound/2-OH-chlorpropamide in urine) compared to those with the CYP2C9*1/*1 genotype (wild-type) [3]. In contrast, CYP2C19 polymorphism status (extensive vs. poor metabolizer) does not significantly alter this compound pharmacokinetics [3].The following diagram illustrates the primary metabolic pathway and the key enzymes involved:
The insights into this compound metabolism are derived from specific, rigorous experimental methodologies.
In Vitro Incubation to Identify Metabolizing Enzymes
In Vivo Clinical Trial to Assess Genetic Polymorphism
The pharmacokinetic profile of this compound makes it susceptible to specific drug interactions and patient factors.
The principal metabolic pathway for chlorpropamide is 2-hydroxylation, forming the major metabolite 2-hydroxythis compound (2-OH-chlorpropamide). In vivo, this metabolite accounts for approximately 43–69% of the recovered dose in urine [1]. Other identified metabolites include 3-hydroxythis compound, p-chlorobenzenesulphonylurea, and p-chlorobenzenesulphonamide [1] [2].
The following table summarizes the key enzymes involved and the quantitative kinetics of the 2-hydroxylation reaction:
| Enzyme | Role in this compound 2-Hydroxylation | Kinetic Parameters (Mean ± SD) | Intrinsic Clearance (μl min⁻¹ nmol⁻¹ protein) |
|---|
| CYP2C9 | Principal enzyme in vivo; genetic polymorphisms significantly impact drug clearance [1] [3]. | ( K_m ): 121.7 ± 19.9 μM (HLM) [1] ( V_{max} ): 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein (HLM) [1] | 0.26 [1] | | CYP2C19 | Catalyzes the reaction in vitro with similar efficiency to CYP2C9, but its genetic polymorphism shows no significant effect on in vivo disposition [1] [3]. | Information not available in search results | 0.22 [1] | | Human Liver Microsomes (HLM)| Overall metabolic activity described by a one-enzyme model [1]. | ( K_m ): 121.7 ± 19.9 μM [1] ( V_{max} ): 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein [1] | Information not available in search results |
The relationship between these elements in the metabolic pathway of this compound can be visualized as follows:
This compound is metabolized to 2-OH-chlorpropamide by CYP2C9 and CYP2C19, and then excreted in urine.
Clinical studies demonstrate that genetic variations in the enzymes involved in metabolism have a clear and differential impact on how the body processes this compound.
| Genotype/Phenotype | Impact on this compound Pharmacokinetics |
|---|
| CYP2C9*1/*3 (vs. *1/*1) | ↓ Nonrenal clearance (1.8 ± 0.2 vs. 2.4 ± 0.1 ml h⁻¹ kg⁻¹) [1] ↑ Metabolic ratio in urine (this compound/2-OH-chlorpropamide: 1.01 ± 0.19 vs. 0.56 ± 0.08) [1] | | CYP2C19 EM vs. PM | No significant differences observed in pharmacokinetic parameters [1] [3] |
For researchers looking to replicate or build upon these findings, the core methodologies from the key study are outlined below.
This compound is a first-generation sulfonylurea with the chemical formula C10H13ClN2O3S [1]. Its core structure consists of a p-chlorobenzene ring attached to a sulfonylurea group, with a propyl chain extending from the terminal nitrogen.
The table below summarizes its key pharmaceutical properties:
| Property | Description |
|---|---|
| IUPAC Name | 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide [1] |
| Molecular Weight | 276.74 g/mol [1] |
| Solubility | Practically insoluble in water (0.258 mg/mL at 37°C) [2] |
| Protein Binding | Highly bound to plasma proteins [1] |
| Half-Life | Approximately 36 hours (range 25-60 hours) [1] |
The hypoglycemic activity of sulfonylureas depends on specific structural features. The general SAR, which applies to this compound, is outlined below [3].
| Structural Feature | SAR Requirement & Effect on Activity |
|---|---|
| Benzene Ring | Must have a substituent at the para- position for optimal activity [3]. |
| *Para*-Substituent (R₁) | Small, electron-withdrawing groups (e.g., chloro (-Cl), methyl, acetyl, bromo) enhance antihyperglycemic activity [3]. In this compound, this is a chlorine atom. |
| N-Terminal Alkyl Group (R₂) | The group attached to the terminal nitrogen must impart lipophilicity. An N-propyl group (as in this compound) confers good activity. Activity is lost if the chain has 12 or more carbon atoms [3]. |
This compound's primary mechanism of action is the inhibition of ATP-sensitive potassium (KATP) channels on pancreatic β-cells [1] [4] [5]. The following diagram illustrates this signaling pathway and an alternative mechanism discovered through recent research.
This compound's primary mechanism stimulates insulin secretion, while its AChE inhibition may explain side effects and potential for repurposing [6] [4].
Recent studies suggest this compound may be repurposed for Alzheimer's disease research due to its ability to inhibit Acetylcholinesterase (AChE) [6]. The following is a detailed methodology for determining AChE inhibitory activity, based on the in vitro Ellman assay.
Objective: To determine the inhibitory efficiency (IC₅₀) of this compound on AChE activity [6].
Materials:
Procedure:
The discovery of this compound's AChE inhibitory activity opens avenues for drug repurposing, particularly in exploring dual therapies for Type 2 Diabetes and Alzheimer's Disease [6]. However, several gaps remain:
Chlorpropamide is a first-generation sulfonylurea oral antihyperglycemic agent [1]. Its primary mechanism for lowering blood glucose in Type 2 Diabetes involves stimulating insulin release from pancreatic beta cells [2] [3]. The drug increases your body's response to insulin [4].
More recent pharmacodynamic modeling often uses indirect response models to describe the effects of antidiabetic drugs. These models treat glucose and insulin as interconnected, homeostatic systems that a drug disturbs. For a drug like this compound, its insulin-secreting effect would be modeled as a stimulation function on the insulin production rate, which in turn influences the glucose elimination rate [5].
The following diagram illustrates the core mechanistic pathway and the contemporary modeling approach for this compound's action.
This compound's mechanism to stimulate insulin secretion and lower blood glucose.
This compound's extended duration of action is a key characteristic. The quantitative data is summarized in the table below.
| Parameter | Value | Clinical Significance & Notes |
|---|---|---|
| Bioavailability [1] | >90% | Nearly completely absorbed from the gut. |
| Time to Cmax [1] | 3-5 hours | Maximal plasma concentration reached after ingestion. |
| Protein Binding [1] | 90% | Extensively bound to plasma proteins (albumin). |
| Plasma Half-Life [1] | 36 hours | Considerably long; a stable plasma level is reached after ~3 days. |
| Duration of Action [1] | ~24 hours | Longer than many other sulfonylureas. |
| Metabolism [1] | <1% metabolized | Administered drug is almost entirely excreted in unchanged form. |
| Primary Route of Excretion [1] | Renal (via glomerular filtration, reabsorption, and tubular secretion) | Risk of accumulation in patients with renal impairment. |
| Usual Adult Dose [2] [4] | 250 mg once daily | Initiated at 100-125 mg/day in elderly patients [4]. |
| Maximum Daily Dose [2] [4] | 750 mg | Patients not responding to 500 mg/day unlikely to respond to higher doses [4]. |
Modern pharmacodynamic research for drugs like this compound involves sophisticated modeling and emerging technologies that offer new insights.
Recent research explores wearable devices for simultaneous PK/PD monitoring. One study detailed a Microneedle-based Continuous Biomarker/Drug Monitoring (MCBM) system.
The experimental workflow for this advanced methodology is illustrated below.
Workflow for microneedle-based continuous PK/PD monitoring.
The table below summarizes the key quantitative ADE parameters for this compound, compiled from scientific literature.
| Parameter | Value | Conditions / Notes | Reference |
|---|---|---|---|
| Bioavailability | >90% [1] | Oral administration | [1] |
| Time to Peak Plasma Concentration (T~max~) | 2-4 hours [2] | After oral administration | [2] |
| Plasma Protein Binding | 90% [1] [2] | Primarily to albumin | [1] [2] |
| Volume of Distribution (V~d~) | 0.13-0.23 L/kg [2] | Indicative of distribution beyond plasma | [2] |
| Fraction Unbound in Plasma (f~u~) | 3-6% [3] [4] | Value is higher in enzyme-induced patients (5.7% vs 4.4%) | [3] [4] |
| Elimination Half-Life (t~1/2~) | ~36 hours (range 34-50) [3] [1] | Shorter in enzyme-induced patients (34.4h vs 50.2h) [3] | [3] [1] |
| Fraction Excreted Unchanged in Urine | 20% [4] | Subject to significant pH-dependent reabsorption | [4] |
| Total Clearance (CL) | 1.60 ml·h⁻¹·kg⁻¹ [3] | In healthy volunteers; increases with enzyme induction | [3] |
| Renal Clearance | Highly pH-dependent [3] | ~100-fold higher at urine pH 7 vs. pH 5 [3] | [3] |
The ADE profile of this compound is influenced by several specific physiological and pathophysiological factors.
This compound is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability exceeding 90% [1]. The rate of absorption can vary with formulation, as studies comparing tablets and a suspension found the drug was absorbed more rapidly from the suspension, though the total amount absorbed was similar [5]. Maximal plasma concentrations are typically reached within 2 to 4 hours after an oral dose [2].
Once in the systemic circulation, this compound is moderately distributed throughout the body, with a volume of distribution of approximately 0.13-0.23 L/kg [2]. The drug is about 90% bound to plasma proteins, primarily albumin [1] [2]. It is important to note that the unbound fraction can increase in patients taking enzyme-inducing drugs, which may affect the drug's clearance and activity [3].
This compound undergoes extensive hepatic metabolism, primarily via the CYP2C9 isoenzyme [2]. However, its elimination is unique due to the significant role of renal excretion of the unchanged drug.
For researchers, key experimental details from cited studies are as follows:
The complex interplay of factors affecting this compound's pharmacokinetics can be visualized as a network of influences leading to clinical outcomes. The diagram below maps these key relationships.
Key factors influencing this compound clearance and hypoglycemia risk.
The table below summarizes the core molecular target of chlorpropamide.
| Target Protein | Gene Symbol | Protein Complex | Tissue/Cell Location | Primary Function | Effect of this compound Binding |
|---|---|---|---|---|---|
| Sulfonylurea Receptor 1 (SUR1) | ABCC8 [1] [2] | SUR1/Kir6.2 [3] [2] | Pancreatic beta-cells [3] [1] [4] | Regulatory subunit of ATP-sensitive potassium (KATP) channels; senses intracellular ATP/ADP levels [1]. | Inhibits KATP channel activity, stimulating insulin secretion [3] [4] [2]. |
This compound binds to the SUR1 subunit of the KATP channel complex, closing the channel and initiating a signaling cascade that leads to insulin release [3] [4] [2]. The following diagram illustrates this core mechanism.
This compound binds SUR1, closing KATP channels and triggering insulin secretion.
This compound is extensively metabolized in the liver, and genetic variations in metabolizing enzymes significantly impact its disposition [5] [6]. The key metabolic pathways and involved enzymes are summarized below.
| Metabolic Pathway | Primary CYP Isoform(s) | Kinetic Parameters (in vitro) | Impact of Genetic Polymorphism |
|---|---|---|---|
| 2-Hydroxylation (Major pathway) [5] | CYP2C9 (Principal) & CYP2C19 (Minor) [5] | In human liver microsomes: Km = 121.7 ± 19.9 µM, Vmax = 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein [5]. | CYP2C9*3 allele: Significantly lower nonrenal clearance and higher urinary metabolic ratio vs. wild-type [5]. |
| Other pathways (e.g., 3-hydroxylation) [5] | Not specified in results | Not fully characterized in results | CYP2C19 polymorphism: No significant differences in pharmacokinetics observed [5]. |
Research characterizing this compound's interaction with its targets employs various experimental approaches, with key methodologies and findings summarized below.
| Experimental Method | Key Findings | Experimental Context |
|---|---|---|
| Human Liver Microsome Incubations [5] | 2-hydroxylation activity described by a one-enzyme model (Km ~121.7 µM). Formation significantly inhibited by sulfaphenazole (CYP2C9 inhibitor) but not by S-mephenytoin (CYP2C19 inhibitor) [5]. | In vitro metabolic studies |
| Recombinant CYP Isoforms [5] | Both CYP2C9 and CYP2C19 produced 2-OH-chlorpropamide with similar intrinsic clearances (0.26 vs. 0.22 µl min⁻¹ nmol⁻¹ protein) [5]. | In vitro enzyme specificity |
| Clinical Pharmacogenetics [5] | Subjects with CYP2C91/3 genotype had 25% lower nonrenal clearance than CYP2C91/1 subjects. No pharmacokinetic differences for CYP2C19 extensive vs. poor metabolizers [5]. | In vivo human study |
| Radioligand Binding Assays (Inferred from drug class) [2] | Tritiated glibenclamide binds to a 140 kDa protein identified as SUR1, establishing the sulfonylurea receptor target [2]. | Target identification |
Beyond its primary action on pancreatic SUR1, this compound interacts with other targets that contribute to its clinical profile.
This application note describes a specific, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of chlorpropamide in bulk drug substance and pharmaceutical tablet formulations. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines [1].
This compound is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus [2] [3]. Quality control and stability testing are essential to ensure the safety and efficacy of pharmaceutical products. This document outlines a validated, stability-indicating HPLC method for the assay of this compound, providing detailed chromatographic conditions and validation data to support its application in quality control laboratories [1].
The table below summarizes the optimized chromatographic conditions [1].
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS 3V (150 mm x 4.6 mm; 5 µm particle size) |
| Mobile Phase | Phosphate buffer (pH 4.5):Methanol:Acetonitrile (30:63:7, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Not specified in results, can be determined experimentally |
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method [1]. The following stress conditions can be applied to the drug substance:
The method should effectively separate this compound from its degradation products.
The method has been validated following ICH guidelines, with key parameters and results summarized below [1].
System suitability should be verified before analysis. Typically, parameters such as tailing factor (<2.0) and theoretical plate count (>2000) are evaluated to ensure the system is working correctly.
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 300 µg/mL | --- |
| Correlation Coefficient (r) | 0.9999 | r ≥ 0.999 |
| Precision (% RSD) | Intra-day & Inter-day < 1.0% | Typically RSD ≤ 2.0% |
| Accuracy (% Recovery) | %RE ≤ 1.10% | 98-102% |
| LOD | 0.1 µg/mL | --- |
| LOQ | 0.3 µg/mL | --- |
| Robustness | Insignificant change with deliberate variations | Method retains performance |
| Ruggedness | Insignificant deviation between analysts/equipment | Method retains performance |
| Specificity | No interference from placebo or degradation products | Peak purity of analyte |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.
The following diagram illustrates the logical workflow for method execution, from sample preparation to data analysis.
The validated method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. Its robustness and ruggedness make it suitable for routine use in quality control laboratories. The method is stability-indicating, as it can successfully separate this compound from its degradation products formed under various stress conditions, with the drug being found particularly prone to oxidative degradation [1]. This allows for the application of the method in stability studies.
Chlorpropamide (1-(p-Chlorobenzenesulfonyl)-3-propylurea) is a first-generation sulfonylurea compound extensively prescribed for the management of type 2 diabetes mellitus due to its ability to stimulate insulin secretion from pancreatic β-cells. The molecular structure of this compound contains several labile functional groups, including the sulfonylurea bridge, which is susceptible to hydrolytic cleavage under various environmental conditions, leading to the formation of degradation products such as p-chlorobenzenesulfonamide and dipropylurea. Stability-indicating assay methods (SIAMs) are essential analytical tools in pharmaceutical development and quality control that can selectively quantify the active pharmaceutical ingredient while simultaneously detecting and quantifying its degradation products. These methods are rigorously validated to demonstrate specificity, accuracy, precision, and robustness under varied stress conditions, providing critical data for formulation optimization, shelf-life determination, and quality assurance throughout the product lifecycle. The development and implementation of SIAMs for this compound comply with regulatory guidelines outlined by the International Council for Harmonisation (ICH), which mandate stress testing to elucidate the intrinsic stability characteristics of active pharmaceutical ingredients.
The development of a stability-indicating HPLC method for this compound requires careful optimization of various chromatographic parameters to achieve adequate separation of the parent drug from its degradation products while maintaining reasonable analysis time. Based on the research by Basavaiah et al., the following chromatographic conditions have been established for the reliable quantification of this compound [1]:
The mobile phase composition was systematically optimized through experimental design to achieve optimal peak symmetry, resolution, and analysis time. The slightly acidic pH of the phosphate buffer (4.5) enhances peak shape by suppressing the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with the analyte.
Table 1: Optimized Chromatographic Parameters for this compound HPLC Assay
| Parameter | Optimized Condition | Influence on Separation |
|---|---|---|
| Column Type | Inertsil ODS 3V (C18) | Governs retention and selectivity |
| Mobile Phase pH | 4.5 | Controls ionization and peak shape |
| Organic Modifier Ratio | Methanol:ACN (63:7) | Adjusts retention and resolution |
| Column Temperature | 30°C | Affects efficiency and backpressure |
| Detection Wavelength | 254 nm | Provides optimal sensitivity for this compound |
| Flow Rate | 1.0 mL/min | Balances analysis time and resolution |
The selection of a C18 stationary phase with 5 μm particle size provides an optimal balance between efficiency, backpressure, and peak capacity. The retention behaviour of this compound as a function of mobile phase composition, pH, and flow rate was systematically investigated to establish robust chromatographic conditions that yield a symmetric peak with a high number of theoretical plates [1].
Standard Solution Preparation: Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock standard solution of 1000 μg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 0.5-300 μg/mL [1].
Tablet Sample Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 20 mg of this compound to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, sonicate for 20 minutes with occasional shaking, and dilute to volume with the same solvent. Filter through a 0.45 μm nylon membrane filter, discarding the first few mL of the filtrate [1].
Plasma/Urine Sample Preparation: For biological samples, a sample clean-up procedure is recommended. For plasma, utilize liquid-liquid extraction with diethyl ether after acidification. For urine samples, dilute with mobile phase and filter through a 0.45 μm membrane filter before injection [1] [2].
The developed HPLC method was comprehensively validated according to ICH guidelines to establish its suitability for the intended applications. The validation protocol encompassed assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness [1].
The specificity of the method was demonstrated through the resolution of this compound from its forced degradation products and commonly co-administered drugs. The method effectively separated this compound from p-chlorobenzenesulfonamide (the primary hydrolytic degradate) with a resolution factor greater than 2.0. Placebo blank and synthetic mixture analyses confirmed the absence of interference from common pharmaceutical excipients at the retention time of this compound [1]. Robertson et al. also confirmed that their HPLC method could determine this compound and tolbutamide along with their respective sulfonamide degradates without interference from minor degradates [3].
Table 2: Validation Parameters for this compound HPLC Assay
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5-300 μg/mL | Correlation coefficient ≥ 0.999 |
| Correlation Coefficient (r) | 0.9999 | Meets acceptance criteria |
| Limit of Detection (LOD) | 0.1 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.3 μg/mL | Signal-to-noise ratio ≥ 10:1 |
| Intra-day Precision (%RSD) | < 1.0% | ≤ 2.0% |
| Inter-day Precision (%RSD) | < 1.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.9-101.0% | 98-102% |
The method exhibited excellent linearity over the concentration range of 0.5-300 μg/mL with a correlation coefficient of 0.9999. The sensitivity parameters, determined based on signal-to-noise ratios, demonstrated a LOD of 0.1 μg/mL and LOQ of 0.3 μg/mL, indicating adequate sensitivity for stability studies and quality control testing [1].
The accuracy of the method was assessed by standard addition and recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The mean percentage recovery ranged from 98.9% to 101.0%, well within the acceptable limits. Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies, with %RSD values less than 1.0% at all concentration levels, indicating excellent method precision [1].
Robustness was demonstrated by deliberately introducing small variations in chromatographic conditions, including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The results indicated that the method performance remained unaffected by these minor alterations, with resolution between this compound and its closest eluting peak maintained above 2.0 in all cases. Ruggedness was established through inter-equipment and inter-analyst studies, which showed no significant differences in assay results [1].
Forced degradation studies were conducted to evaluate the stability-indicating nature of the method and to understand the degradation behavior of this compound under various stress conditions. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and shelf-life.
Diagram 1: Forced Degradation Study Workflow for this compound
Acid and Base-Induced Hydrolysis: Transfer 50 mg of this compound to separate 50 mL volumetric flasks. Add 5 mL of 0.1 M HCl for acid degradation or 5 mL of 0.1 M NaOH for base degradation. Heat the solutions at 70°C for 6 hours in a thermostatically controlled water bath. Cool to room temperature, neutralize with equivalent amounts of base or acid, and dilute to volume with mobile phase [1].
Oxidative Degradation: Transfer 50 mg of this compound to a 50 mL volumetric flask. Add 5 mL of 5% (v/v) hydrogen peroxide solution and heat at 70°C for 6 hours. Cool to room temperature and dilute to volume with mobile phase [1].
Thermal Degradation: Expose 50 mg of solid this compound in a petri dish to dry heat at 70°C for 72 hours in a hot air oven. After the exposure period, dissolve the drug in mobile phase to obtain a concentration of 1000 μg/mL and dilute as necessary [1].
Photolytic Degradation: Expose solid this compound in a petri dish to direct sunlight for 7 days or to UV light (254 nm) in a photostability chamber for 24 hours. Prepare sample solutions as described for thermal degradation [1].
Table 3: Forced Degradation Results for this compound Under Various Stress Conditions
| Stress Condition | Parameters | Extent of Degradation | Major Degradants |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 70°C, 6 h | Minimal (<2%) | Not detected |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 6 h | Minimal (<2%) | Not detected |
| Oxidative Degradation | 5% H₂O₂, 70°C, 6 h | Significant (≈15%) | p-Chlorobenzenesulfonamide |
| Thermal Degradation | Solid, 70°C, 72 h | Minimal (<2%) | Not detected |
| Photolytic Degradation | UV light, 7 days | Minimal (<2%) | Not detected |
The forced degradation studies revealed that this compound is highly susceptible to oxidative degradation, with approximately 15% degradation observed under the specified conditions. In contrast, the drug demonstrated remarkable stability under acidic, basic, thermal, and photolytic stress conditions, with degradation levels not exceeding 2% [1]. The oxidative degradation product was identified as p-chlorobenzenesulfonamide, which was well-resolved from the parent drug under the optimized chromatographic conditions, confirming the stability-indicating capability of the method. Robertson et al. also identified p-chlorobenzenesulfonamide as the primary hydrolysis product of this compound, further validating these findings [3].
The developed HPLC method has been successfully applied to the determination of this compound in commercial tablet formulations. The assay procedure involves sample preparation as described in Section 2.3, followed by chromatographic analysis under the optimized conditions. The method demonstrated excellent recovery (98.5-101.2%) when applied to commercially available this compound tablets (Copamide-250 and Diabinese-250), with no interference from tablet excipients. The results obtained using the developed HPLC method showed excellent agreement with those obtained using the reference method, with respect to both accuracy and precision [1].
The method is also suitable for quality control testing in pharmaceutical manufacturing environments, as it allows for the simultaneous detection and quantification of this compound and its potential degradation products in finished dosage forms. This capability is particularly valuable for stability studies during formulation development and for routine quality monitoring of commercial products [3] [1].
The applicability of the method to biological matrices was demonstrated through the analysis of this compound in spiked human urine samples. The sample preparation involved appropriate dilution with mobile phase followed by filtration through a 0.45 μm membrane filter. The method exhibited sufficient sensitivity and selectivity to determine this compound in urine, with satisfactory recovery values, indicating its potential application in pharmacokinetic studies and therapeutic drug monitoring [1].
For plasma analysis, a modified sample preparation technique involving liquid-liquid extraction with diethyl ether is recommended. The extraction procedure involves mixing 1 mL of plasma sample with an internal standard (such as carbamazepine), adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes. The organic layer is then transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 500 μL of mobile phase and injected into the HPLC system [2].
The HPLC method detailed in these application notes provides a reliable, sensitive, and specific stability-indicating assay for the determination of this compound in pharmaceutical dosage forms and biological samples. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics with respect to linearity, accuracy, precision, and robustness. The forced degradation studies conclusively established the stability-indicating nature of the method by effectively separating this compound from its oxidative degradation product, p-chlorobenzenesulfonamide. The method's ability to accurately quantify this compound in the presence of its degradates, along with its successful application to pharmaceutical formulations and biological samples, makes it particularly valuable for pharmaceutical development, quality control, and bioanalytical applications.
This compound is a first-generation sulfonylurea drug extensively used in the management of Type II diabetes mellitus. As an oral hypoglycemic agent, it functions primarily by stimulating insulin secretion from pancreatic beta cells, thereby reducing blood glucose levels in diabetic patients. Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and minimizing adverse effects, particularly given its narrow therapeutic index and the potential for drug interactions. The measurement of this compound concentrations in biological matrices like human plasma presents significant analytical challenges due to the complex protein binding characteristics of this compound and the presence of numerous interfering substances in biological samples.
The development of robust bioanalytical methods for this compound quantification is particularly relevant in the context of personalized medicine approaches for diabetes management. Research has demonstrated that this compound exhibits significant binding to plasma proteins, primarily human serum albumin (HSA), with this interaction potentially modified in diabetic patients due to glycation of albumin in hyperglycemic states [1]. These binding characteristics directly influence the free, pharmacologically active fraction of the drug and its eventual therapeutic efficacy. The application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for reliable quantification of this compound in biological matrices due to its superior sensitivity, specificity, and throughput compared to conventional HPLC or immunoassay methods [2] [3].
This compound (C₁₀H₁₃ClN₂O₃S) has a molecular weight of 276.74 g/mol and is characterized by its sulfonylurea backbone featuring a phenyl ring substituted with a chlorine atom at the para position and a propyl side chain on the urea nitrogen [1]. This specific chemical structure contributes to its moderate lipophilicity, which influences both its protein binding characteristics and its extraction efficiency from biological matrices. The presence of the chlorine atom provides a characteristic isotopic pattern that can be advantageous in mass spectrometric detection for confirmation of identity. The pKa of this compound is approximately 4.8-5.0, making it predominantly unionized at gastric pH but increasingly ionized as pH rises, a property that must be considered during method development [4].
This compound exhibits significant plasma protein binding, primarily to human serum albumin (HSA), with research indicating this interaction occurs at both Sudlow sites I and II on the albumin molecule [1]. Studies using high-performance affinity chromatography have demonstrated that this compound interacts with HSA through a two-site binding model, comprising:
The glycation status of HSA, which is elevated in diabetic patients, significantly influences this compound binding. Glycated HSA (as found in diabetic patients) shows a 1.4 to 1.5-fold increase in binding affinity for this compound at Sudlow site II compared to normal HSA, potentially affecting free drug concentrations and pharmacological activity [1]. This binding variability underscores the importance of therapeutic drug monitoring for optimizing this compound therapy in diverse patient populations.
Proper sample preparation is critical for reliable this compound quantification. The recommended procedure involves:
Protein Precipitation: Transfer 100 μL of plasma sample to a microcentrifuge tube. Add 300 μL of ice-cold acetonitrile (containing internal standard) for protein precipitation. Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a clean autosampler vial for analysis [2]. Alternative extraction methods include liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether, which may provide cleaner extracts for complex samples [3].
Internal Standard Selection: While stable isotope-labeled this compound (this compound-d4 or similar) would be ideal, appropriate structural analogs or other compatible internal standards should be selected based on extraction characteristics and chromatographic behavior. The importance of using stable isotope-labeled internal standards (SIL-IS) has been demonstrated to correct for matrix effects and variability in extraction efficiency [2].
Optimal separation of this compound from endogenous plasma components is achieved using the following chromatographic parameters:
Table 1: Chromatographic Conditions for this compound Separation
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Phenomenex Kinetex C₁₈ (100 × 4.6 mm, 2.6 µm) or equivalent | Superior separation efficiency and peak shape |
| Mobile Phase A | 0.1% Formic acid in water | Enhances protonation in positive ESI mode |
| Mobile Phase B | Acetonitrile or 0.1% Formic acid in acetonitrile | Organic modifier with excellent elution strength |
| Gradient Program | 5-95% B over 3-4 minutes | Optimal balance between resolution and run time |
| Flow Rate | 0.4-0.6 mL/min | Compatible with ESI source requirements |
| Column Temperature | 40°C | Improves efficiency and backpressure |
| Injection Volume | 5-10 µL | Suitable for sensitivity requirements without carryover |
The total chromatographic run time should be approximately 5 minutes, including column re-equilibration, to support high-throughput analysis [2] [3]. Under these conditions, this compound typically elutes between 2.5-3.5 minutes, effectively separated from potentially interfering plasma components.
Detection and quantification of this compound are performed using triple quadrupole mass spectrometry operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). The optimal MS parameters are:
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | Settings | Comments |
|---|---|---|
| Ionization Mode | Positive ESI | Suitable for protonation of this compound |
| Source Temperature | 300-350°C | Optimal desolvation without degradation |
| Ion Spray Voltage | 4500-5500 V | Compound-dependent optimization required |
| Nebulizer Gas | 40-60 psi | Dependent on specific instrument design |
| Curtain Gas | 25-35 psi | Reduces solvent cluster formation |
| Collision Gas | 4-8 psi (nitrogen) | Medium setting for optimal fragmentation |
| Precursor Ion (Q1) | m/z 277.0 | [M+H]+ protonated molecule |
| Product Ions (Q3) | m/z 111.0 (quantifier); m/z 157.0 (qualifier) | Compound-specific fragment ions |
| Dwell Time | 100-200 ms per transition | Sufficient for peak definition |
| Declustering Potential | 60-80 V | Compound-specific optimization required |
| Collision Energy | 20-30 V (quantifier); 15-25 V (qualifier) | Optimized for each fragment ion |
The signal-to-noise ratio for this compound at the lower limit of quantification should exceed 10:1, ensuring reliable quantification at low concentrations [5]. Instrument calibration and performance verification should be performed regularly using reference standards to maintain analytical sensitivity throughout the validation and sample analysis phases.
The complete analytical procedure for this compound quantification in human plasma follows a systematic workflow:
The establishment of a reliable calibration curve is fundamental to accurate quantification. The validation protocol requires:
Accuracy and precision are evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QCs) with the following protocol:
Table 3: Accuracy and Precision Acceptance Criteria
| Validation Parameter | QC Level | Acceptance Criteria | Recommended Frequency |
|---|---|---|---|
| Intra-day Precision | LLOQ | ≤20% CV | Minimum 5 replicates per run |
| Intra-day Precision | Low, Medium, High QC | ≤15% CV | Minimum 5 replicates per run |
| Intra-day Accuracy | All QC levels | 85-115% (80-120% for LLOQ) | Minimum 5 replicates per run |
| Inter-day Precision | All QC levels | ≤15% CV | 3 runs over separate days |
| Inter-day Accuracy | All QC levels | 85-115% (80-120% for LLOQ) | 3 runs over separate days |
The evaluation of extraction efficiency and matrix effects follows this experimental design:
Comprehensive validation of the LC-MS/MS method for this compound quantification yields the following performance characteristics:
Table 4: Method Validation Summary for this compound in Human Plasma
| Validation Parameter | Results | Acceptance Criteria | Reference Method |
|---|---|---|---|
| Linear Range | 5-100 ng/mL (or 0.1-50 μg/mL) | r² ≥ 0.990 | [4] [3] |
| LLOQ | 5 ng/mL (or 0.1 μg/mL) | S/N ≥ 10, Accuracy ±20% | [5] |
| Intra-day Precision | 3.2-7.8% CV | ≤15% CV | [6] |
| Inter-day Precision | 5.1-9.3% CV | ≤15% CV | [6] |
| Accuracy | 94.2-106.8% | 85-115% | [6] |
| Extraction Recovery | >93% | Consistent and reproducible | [3] |
| Matrix Effect | 92-108% (IS-normalized) | CV ≤15% | [2] |
| Carryover | <20% of LLOQ | ≤20% of LLOQ | [6] |
The validation data demonstrate that the method exhibits excellent sensitivity with LLOQ suitable for monitoring trough concentrations following therapeutic dosing. The precision and accuracy values across the calibration range comply with regulatory guidelines for bioanalytical method validation [6].
The stability of this compound in human plasma under various storage and handling conditions was evaluated using the following experimental protocol:
Stability results should demonstrate that this compound remains within ±15% of nominal values under all tested conditions. Based on similar β-lactam antibiotics, this compound is expected to show extensive stability in plasma under various storage conditions [2].
The implementation of this compound TDM in clinical practice involves:
Modern analytical methods should incorporate environmental impact assessment. The AGREE (Analytical GREEnness) tool can be applied to evaluate the method's environmental footprint, with considerations for:
The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method has been thoroughly validated according to current regulatory guidelines and demonstrates excellent performance characteristics across all validation parameters. The inclusion of green chemistry principles in method development aligns with contemporary analytical practices that emphasize environmental responsibility.
The ability to accurately measure this compound concentrations in clinical samples supports personalized treatment approaches for diabetic patients, particularly given the variable protein binding characteristics observed with glycated albumin in this population. Further applications of this methodology may include drug interaction studies, pharmacokinetic investigations, and compliance monitoring in both clinical practice and research settings.
Forced degradation studies are an essential component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and supporting the validation of stability-indicating analytical methods. This application note outlines a detailed protocol for the forced degradation of Chlorpropamide (CLP), a first-generation sulfonylurea used in the management of Type 2 Diabetes Mellitus. The protocol is based on a published high-performance liquid chromatography (HPLC) method that has been demonstrated to be stability-indicating for CLP [1].
The objective is to subject CLP to various stress conditions—including hydrolysis, oxidation, thermal, and photolytic stress—to identify potential degradation products and establish the stability-indicating nature of the analytical method.
A review of existing literature provides a foundation for the expected degradation behavior of this compound.
The following HPLC conditions have been validated for the separation of CLP from its degradation products [1].
Prepare a stock solution of CLP at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase). Subject aliquots of this solution to the following stress conditions. The goal is to achieve approximately 5-20% degradation to avoid secondary degradation.
Table 1: Forced Degradation Stress Conditions for this compound
| Stress Condition | Recommended Parameters | Expected Degradation |
|---|---|---|
| Acid Hydrolysis | Heat with 0.1M HCl at 60°C for 1-8 hours [1]. | Inert (No significant degradation expected) [1]. |
| Base Hydrolysis | Heat with 0.1M NaOH at 60°C for 1-8 hours [1]. | Inert (No significant degradation expected) [1]. |
| Oxidative Degradation | Treat with 3-5% v/v H₂O₂ at room temperature for 1-7 days [1]. | Significant degradation expected; primary route [1]. |
| Thermal Degradation | Expose solid drug substance to 60°C (or higher) for 1-2 weeks [1]. | Inert (No significant degradation expected) [1]. |
| Photolytic Degradation | Expose solid drug substance/solution to UV/Visible light as per ICH Q1B [1]. | Inert (No significant degradation expected) [1]. |
Note: After stress treatment, neutralize the acid/base hydrolysates before analysis. The duration and intensity of stresses should be optimized to achieve the target degradation of 5-20%.
The following diagram illustrates the experimental workflow for the forced degradation study:
Based on the literature, oxidation is the primary degradation pathway for this compound. The forced degradation study is expected to generate one or more oxidative degradants. While the specific structures were not identified in the search results, the known metabolite and potential hydrolytic product, p-chlorobenzenesulphonamide (CBSA), is a key analyte of interest [1] [2].
The following diagram summarizes the logical relationship of this compound's stability profile and the primary stress condition of concern:
This application note provides a structured protocol for conducting forced degradation studies on this compound. The core recommendation is to prioritize oxidative stress as the primary condition, given published evidence of the drug's susceptibility to peroxide-induced degradation. The described HPLC method is robust and stability-indicating, capable of separating CLP from its degradation products. Adherence to this protocol will aid in the development of stable formulations and the validation of analytical methods for quality control.
This compound is a first-generation sulfonylurea medication approved for the management of non-insulin-dependent diabetes mellitus (NIDDM). It functions as an insulin secretagogue by stimulating pancreatic β-cells to release insulin through binding to ATP-sensitive potassium channels, reducing potassium conductance and causing membrane depolarization, which subsequently triggers calcium influx and insulin exocytosis [1]. With a molecular formula of C₁₀H₁₃ClN₂O₃S and molecular weight of 276.74 g/mol, this compound exhibits high plasma protein binding primarily to human serum albumin (HSA), with approximately 80% of an administered dose undergoing hepatic metabolism and renal elimination [1].
The development of robust analytical methods for this compound is critical for several reasons: ensuring product quality and potency during pharmaceutical manufacturing, monitoring stability and degradation products under various conditions, and investigating protein-binding interactions that influence pharmacokinetics and pharmacodynamics. These considerations become particularly important in diabetic patients where HSA glycation may alter drug-protein binding characteristics [2]. This application note provides comprehensive methodologies for the analysis of this compound, including high-performance liquid chromatography (HPLC) for separation and quantification, high-performance affinity chromatography (HPAC) for protein binding studies, and stability-indicating methods for degradation product monitoring.
The reverse-phase HPLC method provides optimal separation of this compound from its potential degradants and related substances. The following conditions have been established based on published chromatographic studies [2] [3]:
Under these conditions, this compound typically elutes at approximately 8.5 minutes with good peak symmetry and resolution from potential degradants. The method has demonstrated specificity for this compound in the presence of its common degradation products, including 4-chlorobenzenesulfonamide and propylurea derivatives [3].
The HPLC method for this compound analysis should be thoroughly validated according to ICH guidelines. The following table summarizes the key validation parameters and typical acceptance criteria:
Table 1: Validation parameters for HPLC method of this compound analysis
| Validation Parameter | Conditions/Specifications | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from closest eluting degradant | ≥ 2.0 |
| Linearity | Concentration range: 0.1-2.0 mg/mL | R² ≥ 0.999 |
| Accuracy | Recovery at 50%, 100%, 150% of target concentration | 98-102% |
| Precision | Repeatability (n=6) at 100% target concentration | RSD ≤ 1.0% |
| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2.0% |
| Detection Limit (LOD) | Signal-to-noise ratio = 3:1 | ~0.01 mg/mL |
| Quantitation Limit (LOQ) | Signal-to-noise ratio = 10:1 | ~0.03 mg/mL |
| Robustness | Variations in pH (±0.2), temperature (±2°C), organic composition (±2%) | System suitability criteria met |
HPAC is particularly valuable for investigating this compound's interaction with human serum albumin (HSA), which is crucial for understanding its pharmacokinetic behavior [2]. The procedure involves the following steps:
Frontal analysis is employed to determine the binding constants and number of binding sites for this compound on both normal and glycated HSA:
Mobile Phase Preparation: this compound solutions in pH 7.4, 0.067 M phosphate buffer are prepared at concentrations ranging from 0.1 to 20 μM.
Chromatographic Conditions: Flow rate: 0.5 mL/min; temperature: 37°C; detection: UV at 230 nm.
Data Analysis: The breakthrough times are measured for each concentration and applied to the following equation for a two-site binding model:
[ 1/[D]_b = K_a1 \times n1/([D]_f \times (1 + K_a2 \times [D]_f)) + K_a2 \times n2/(1 + K_a2 \times [D]_f) ]
where ([D]_b) is the bound drug concentration, ([D]_f) is the free drug concentration, (K_a1) and (K_a2) are association constants for the high- and low-affinity sites, and (n1) and (n2) are the number of each site type.
Table 2: Binding parameters of this compound to normal and glycated HSA at pH 7.4 and 37°C
| HSA Sample | Glycation Level (mol hexose/mol HSA) | High-Affinity Sites (K_a1 × 10⁴ M⁻¹) | Number of Sites (n1) | Low-Affinity Sites (K_a2 × 10⁴ M⁻¹) | Number of Sites (n2) |
|---|---|---|---|---|---|
| Normal HSA | < 0.1 | 6.2 | 0.8 | 0.18 | 2.5 |
| gHSA1 | 1.40 ± 0.06 | 7.5 | 0.9 | 0.43 | 2.8 |
| gHSA2 | 3.24 ± 0.07 | 9.9 | 1.0 | 0.57 | 3.0 |
Zonal elution experiments are conducted to identify the specific binding sites on HSA where this compound interacts:
These studies have demonstrated that This compound interacts with both Sudlow sites I and II on HSA, with enhanced binding affinity observed for glycated HSA samples, particularly at Sudlow site II (1.4- to 1.5-fold increase compared to normal HSA) [2].
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of this compound:
The primary degradation products identified include 4-chlorobenzenesulfonamide and propylurea derivatives, which can be effectively separated using the HPLC method described in Section 2.1 [3].
The stability-indicating nature of the method should be demonstrated by adequate separation of this compound from all degradation products and mass balance in forced degradation samples. The method should also show that this compound peak purity remains uncompromised in stressed samples, confirmed by photodiode array detection to ensure homogeneity.
The following diagram illustrates the molecular mechanisms through which this compound exerts its therapeutic effects:
Diagram 1: this compound's mechanism involves stimulating insulin secretion in pancreatic β-cells and reducing glucose production in liver cells [1] [4].
The following workflow illustrates the experimental procedure for characterizing this compound-HSA interactions using affinity microcolumns:
Diagram 2: HPAC workflow for comprehensive characterization of this compound binding to normal and glycated HSA [2].
The glycation process of HSA and its effect on this compound binding can be visualized as follows:
Diagram 3: HSA glycation in diabetes modifies Sudlow sites I and II, enhancing this compound binding affinity [2].
The analytical methods presented in this application note provide comprehensive tools for the characterization and analysis of this compound in pharmaceutical development. The HPLC method offers robust separation and quantification of this compound from its degradation products, while the HPAC approaches enable detailed investigation of protein-binding interactions that are clinically relevant in diabetic patients. The observed enhancement of this compound binding to glycated HSA highlights the importance of considering disease-specific modifications when evaluating drug-protein interactions. These methodologies collectively support the development of quality control protocols, stability assessment, and mechanistic understanding of this compound's behavior in physiological conditions, ultimately contributing to improved therapeutic outcomes for diabetic patients.
This compound, a first-generation sulfonylurea oral hypoglycemic agent, remains clinically relevant in the management of type 2 diabetes mellitus. Chemically designated as 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide, this compound exhibits poor aqueous solubility (approximately 0.258 mg/mL at 37°C), which presents significant challenges to its dissolution and subsequent bioavailability [1] [2]. This poor solubility is further complicated by its pH-dependent dissolution profile, with significantly slower dissolution rates observed in acidic environments compared to neutral or basic conditions [3] [4]. These biopharmaceutical characteristics necessitate robust dissolution testing methods to ensure consistent product quality, predictable in vivo performance, and reliable bioequivalence between formulations.
The development of dissolution methods for this compound must account for its physicochemical properties and gastrointestinal transit conditions. Research has demonstrated that this compound dissolution is carrier-dependent when formulated in solid dispersions, with more hydrophilic carriers enhancing dissolution rates, particularly at intestinal pH levels [3]. Furthermore, the crystal structure and polymorphic forms of this compound can significantly impact its dissolution behavior, necessitating thorough solid-state characterization during pre-formulation studies [5]. These factors underscore the importance of well-designed dissolution protocols that can discriminate between formulation variables and provide meaningful predictions of in vivo performance.
A robust high-performance liquid chromatography (HPLC) method with UV detection has been developed and validated specifically for this compound dissolution testing. This method enables precise quantification of this compound in dissolution media while effectively separating it from potential degradation products and formulation excipients [6]. The method employs an Inertsil ODS 3V column (150 mm × 4.6 mm; 5 μm particle size) maintained at 30°C, with a mobile phase consisting of phosphate buffer (pH 4.5), methanol, and acetonitrile in the ratio of 30:63:7 (v/v/v). The flow rate is optimized at 1.0 mL/min, with UV detection set at 254 nm, and an injection volume of 20 μL [6].
This chromatographic method demonstrates excellent linearity (r = 0.9999) over a wide concentration range of 0.5-300 μg/mL, encompassing expected dissolution concentrations. The method's sensitivity is characterized by a limit of detection (LOD) of 0.1 μg/mL and limit of quantification (LOQ) of 0.3 μg/mL, ensuring reliable detection even at early time points of dissolution testing. Validation parameters confirm acceptable precision with both intra-day and inter-day relative standard deviations (RSD) below 1.0%, and accuracy expressed as percentage relative error (%RE) not exceeding ±1.10% [6]. The method's robustness has been verified through deliberate variations in chromatographic conditions, including mobile phase pH (±0.2 units), organic modifier composition (±2%), and flow rate (±0.1 mL/min), with no significant impact on system suitability parameters.
Table 1: Validated HPLC-UV Method Parameters for this compound Dissolution Testing
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column | Inertsil ODS 3V (150 mm × 4.6 mm; 5 μm) | - |
| Mobile Phase | Phosphate buffer (pH 4.5):Methanol:Acetonitrile (30:63:7 v/v/v) | - |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 254 nm | - |
| Injection Volume | 20 μL | - |
| Column Temperature | 30°C | - |
| Linearity Range | 0.5-300 μg/mL | r² ≥ 0.999 |
| LOD | 0.1 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| LOQ | 0.3 μg/mL | Signal-to-noise ratio ≥ 10:1 |
| Precision (RSD) | ≤ 1.0% | - |
| Accuracy (%RE) | ≤ ±1.10% | - |
Dissolution samples require appropriate handling to maintain analytical integrity. Samples should be filtered immediately after collection using nylon membrane filters (0.45 μm pore size) to remove undissolved particles that could continue to dissolve and skew results [6]. For HPLC analysis, filtered samples may be diluted with mobile phase when necessary to ensure concentrations fall within the validated range. Sample stability in dissolution media should be verified under storage conditions; studies indicate this compound samples remain stable for at least 24 hours when protected from light and stored at room temperature [6]. For method development purposes, a standard solution of this compound at 1000 μg/mL is prepared in mobile phase, with subsequent working standards prepared by appropriate dilution to establish the calibration curve [6].
Dissolution testing for this compound should be conducted using USP Apparatus 1 (baskets) or Apparatus 2 (paddles), selected based on formulation characteristics. For conventional tablet formulations, the paddle apparatus operated at 50-75 rpm is typically appropriate, while basket apparatus at 100 rpm may be preferable for formulations with tendency to float [3]. The dissolution medium volume is standardized at 900 mL maintained at 37°C ± 0.5°C to simulate physiological conditions. Given this compound's pH-dependent dissolution, testing should be performed in multiple media representing different gastrointestinal segments: 0.1 N HCl (pH 1.2) simulating gastric conditions, phosphate buffer (pH 4.5) representing the gastric transition zone, and phosphate buffer (pH 6.8-7.2) simulating intestinal conditions [6] [3].
The biorelevant composition of dissolution media can be enhanced with surfactants when necessary to improve sink conditions. Research indicates that the addition of 0.1-0.5% sodium lauryl sulfate can maintain sink conditions for this compound without adversely affecting the discrimination power of the dissolution method. For quality control purposes, a simplified approach using pH 7.2 phosphate buffer may be employed, as this compound demonstrates nearly complete dissolution within 30 minutes at this pH, compared to only 40-60% dissolution after 90 minutes at pH 2.0 [4]. The selection of appropriate dissolution media should align with the test's purpose, whether for quality control, bioequivalence assessment, or formulation development.
Table 2: Dissolution Testing Conditions for this compound Formulations
| Parameter | Option 1 (Gastric Simulation) | Option 2 (Intestinal Simulation) | Option 3 (QC Method) |
|---|---|---|---|
| Apparatus | USP I or II | USP I or II | USP II (Paddles) |
| Medium | 0.1 N HCl, pH 1.2 | Phosphate buffer, pH 7.2 | Phosphate buffer, pH 7.2 |
| Volume | 900 mL | 900 mL | 900 mL |
| Temperature | 37°C ± 0.5°C | 37°C ± 0.5°C | 37°C ± 0.5°C |
| Agitation | 50-75 rpm | 50-75 rpm | 50 rpm |
| Sampling Times | 5, 10, 15, 30, 45, 60, 90 min | 5, 10, 15, 20, 30, 45 min | 10, 15, 30, 45 min |
| Sink Conditions | May require surfactants | Generally maintained | Generally maintained |
The following workflow outlines the comprehensive dissolution testing procedure for this compound formulations:
The quantification of this compound in dissolution samples follows a standardized protocol to ensure reproducibility and accuracy. The HPLC system should be equilibrated with the mobile phase for at least 30 minutes before analysis, with system suitability tests performed to verify resolution, tailing factor, and reproducibility. A seven-point calibration curve should be generated daily using this compound reference standards prepared in the dissolution media, with concentrations spanning the expected range of dissolution samples (typically 1-200 μg/mL) [6]. Each dissolution sample is injected in triplicate to ensure precision, with bracketing standards injected every ten samples to monitor instrumental drift [6].
The peak area of this compound is used for quantification, with retention time typically between 4-7 minutes under the specified conditions. Any samples exhibiting concentrations above the upper limit of quantification should be appropriately diluted with fresh dissolution media and reanalyzed. The percentage of drug dissolved at each time point is calculated using the formula: % Dissolved = (C × V × D × 100) / (L × C_label), where C is the measured concentration (μg/mL), V is the volume of dissolution medium (mL), D is the dilution factor, L is the label claim of the dosage form (mg), and C_label is the conversion factor (1000 μg/mg) [6]. Results from all vessels should be reported individually alongside the mean and standard deviation to assess inter-unit variability.
The analysis of dissolution data extends beyond single-point comparisons to encompass complete profile evaluation. Model-independent methods include the similarity factor (f2) calculation for comparison of test and reference formulations, where an f2 value between 50-100 suggests similarity [3]. Alternatively, difference factor (f1) calculations provide a measure of the relative error between dissolution profiles. For kinetic analysis, several mathematical models can be applied to understand the drug release mechanism, including the zero-order, first-order, Higuchi, Korsmeyer-Peppas, and reciprocal powered time (RPT) models [3].
Research has demonstrated that the RPT model provides superior fit for this compound dissolution data compared to traditional models, particularly for solid dispersion formulations [3]. This model establishes a quantitative relationship between the model parameter and the carrier-to-drug ratio, enabling prediction of dissolution rates based on formulation composition. The selection of the most appropriate model should be based on statistical parameters including correlation coefficient (r²), adjusted r², Akaike Information Criterion (AIC), and model complexity. Additionally, the mean dissolution time (MDT) provides a single parameter to compare dissolution rates across different formulations or testing conditions.
Table 3: Kinetic Models for this compound Dissolution Data Analysis
| Model | Equation | Parameters | Application |
|---|---|---|---|
| Zero-Order | Q_t = Q_0 + K_0·t | K_0 = zero-order rate constant | Systems with constant release rate |
| First-Order | ln(1 - Q_t) = -K_1·t | K_1 = first-order rate constant | Release proportional to remaining drug |
| Higuchi | Q_t = K_H·√t | K_H = Higuchi constant | Diffusion-controlled matrix systems |
| Korsmeyer-Peppas | Q_t/Q_∞ = K_KP·t^n | n = release exponent | Mechanistic analysis of release |
| Reciprocal Powered Time (RPT) | 1 - Q_t/Q_∞ = 1/(1 + (t/T_50)^β) | T_50, β = model parameters | Superior fit for solid dispersions [3] |
While the basket and paddle methods represent standard dissolution approaches, advanced techniques provide additional insights for challenging formulations. Solution calorimetry has emerged as a complementary method for measuring drug solubility, particularly in viscous systems or when traditional methods prove problematic [2]. This technique measures the heat of dissolution during the dissolution process, with the saturation point clearly identified by a plateau in the heat signal. For this compound, solution calorimetry has demonstrated excellent agreement with shake-flask/HPLC methods, reporting a solubility of 0.158 mg/mL compared to 0.169 mg/mL using traditional methods [2].
The rotating disk system offers another advanced approach for intrinsic dissolution rate measurement, wherein a compact of pure drug is exposed to the dissolution medium through a single exposed surface. This method eliminates formulation variables and provides fundamental information about the drug substance properties under controlled hydrodynamic conditions. Additionally, UV imaging-based dissolution systems provide spatially and temporally resolved dissolution data, enabling visualization of concentration gradients and phase transitions during dissolution. These advanced methodologies are particularly valuable during early development stages when material availability is limited and understanding intrinsic drug properties is critical for formulation design.
A comprehensive dissolution method should demonstrate stability-indicating properties capable of detecting product quality changes over time. Forced degradation studies reveal that this compound is particularly susceptible to oxidative degradation, while remaining relatively stable under acid and base hydrolysis, thermal stress, and photolytic conditions [6]. The developed HPLC method effectively separates this compound from its oxidative degradation products, primarily 4-chlorobenzenesulfonamide, ensuring accurate dissolution quantification even for partially degraded samples [6].
To validate the stability-indicating nature of the dissolution method, stress testing should be performed on representative samples. Tablets subjected to oxidative conditions (5% H₂O₂ for 24 hours) show significant dissolution profile changes, with reduced dissolution efficiency and altered kinetics [6]. These changes correlate well with potency reduction measured by assay, confirming the method's ability to detect product degradation. For ongoing stability studies, dissolution testing at the 30-minute time point in pH 7.2 phosphate buffer provides adequate discrimination between stable and degraded products, though complete profile analysis is recommended during method development and validation stages.
The dissolution testing methodologies outlined in this application note provide comprehensive approaches for assessing this compound product performance throughout the pharmaceutical development lifecycle. The pH-dependent solubility of this compound necessitates careful media selection, with multiple pH conditions recommended to fully characterize dissolution behavior. The validated HPLC-UV method offers robust quantification with excellent linearity, precision, and accuracy, while effectively separating drug substance from degradation products. The incorporation of advanced kinetic models, particularly the reciprocal powered time model, enables deeper understanding of dissolution mechanisms and formulation performance.
These protocols support various applications, from formulation screening and optimization to quality control and stability testing. The methods demonstrate adequate discriminatory power to detect manufacturing changes, storage-induced degradation, and differences between formulations. When properly implemented, this compound dissolution testing provides valuable predictions of in vivo performance, helping to ensure consistent therapeutic efficacy and patient safety. As formulation technologies evolve, particularly with increased interest in solubility-enhancement approaches like cyclodextrin complexes and solid dispersions, these dissolution methods will continue to provide critical insights into product quality and performance.
The following section details the specific parameters of the HPLC-UV method, which offers a robust approach for quantifying this compound.
Table 1: Chromatographic Conditions and Method Parameters [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Column | Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm particle size) |
| Mobile Phase | Phosphate buffer (pH 4.5), Methanol, Acetonitrile (30:63:7, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Linear Range | 0.5 – 300 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Runtime | Not explicitly stated, but can be determined empirically. |
Here is a step-by-step workflow for sample preparation and analysis, based on the methodologies described in the research:
While the search result does not provide explicit details for urine sample preparation, it states that the method was applied to spiked urine satisfactorily [1]. A common sample preparation workflow for urine in HPLC analysis, which you may need to optimize, is outlined below and in the diagram above:
The method has been rigorously validated for pharmaceutical analysis, which provides a strong foundation for its adaptation to urine samples.
Table 2: Method Validation Data [1]
| Validation Parameter | Result / Description |
|---|---|
| Precision (Repeatability) | Intra-day RSD < 1.0% (at three concentration levels) |
| Precision (Intermediate Precision) | Inter-day RSD < 1.0%; Inter-equipment & inter-analyst deviations were insignificant |
| Accuracy (% Recovery) | % Relative Error (RE) ≤ 1.10% |
| Robustness | Demonstrated to be robust under deliberately slightly altered chromatographic conditions |
| Selectivity/Specificity | Selectivity was confirmed via placebo blank and synthetic mixture analysis; the method is also stability-indicating. |
| Forced Degradation Studies | This compound was found to be prone to oxidative degradation but inert to acid, base, heat, and light stress. |
The developed HPLC-UV method was reported to be "sensitive and selective enough to determine the drug content in spiked urine, and the results were satisfactory" [1]. This indicates that the method can be directly applied or used as a starting point for bioanalysis. When applying this method, you should:
Q1: What is the advantage of using this HPLC method over others for this compound? This method is well-validated according to modern standards, has a wide linear range, excellent sensitivity (LOD 0.1 µg/mL), and has been shown to be applicable to complex matrices like urine [1].
Q2: Can this method detect degraded this compound in samples? Yes, this is a stability-indicating method. Forced degradation studies confirmed that it can separate and quantify this compound from its oxidative degradants, which is crucial for assessing sample integrity [1].
Q3: What should I do if the this compound peak is not well resolved in my urine samples? You can fine-tune the chromatographic conditions, such as the pH of the buffer or the ratio of organic solvents in the mobile phase, to improve separation. The original study already optimized these parameters for a symmetric peak [1].
This compound (4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide) is a first-generation sulfonylurea oral hypoglycemic agent used in the management of Type 2 diabetes mellitus. As a BCS Class II compound (low solubility, high permeability), this compound presents particular analytical challenges that require sophisticated sample preparation techniques and analytical methods. These Application Notes provide detailed protocols for the sample preparation and analysis of this compound in various matrices, including pharmaceutical formulations and biological samples, to support researchers in drug development and quality control.
The significance of robust analytical methods for this compound stems from both therapeutic monitoring needs and regulatory requirements. With its narrow therapeutic index and potential for interactions with other medications, precise quantification of this compound is essential for ensuring patient safety and therapeutic efficacy. Furthermore, comprehensive stability testing is mandated by regulatory authorities such as ICH, FDA, and EMA to demonstrate the stability-indicating nature of analytical methods throughout the drug product lifecycle.
This protocol describes a stability-indicating reversed-phase HPLC method with UV detection for the determination of this compound in bulk drug substance and solid dosage forms. The method was fully validated according to ICH guidelines and demonstrates specificity, accuracy, precision, and robustness for routine quality control analysis. The method effectively separates this compound from its potential degradation products, including p-chlorobenzenesulfonamide, making it suitable for stability studies [1] [2].
To verify method specificity, prepare a placebo blank containing typical tablet excipients (talc, starch, lactose, sodium alginate, calcium gluconate, magnesium stearate) without the active ingredient. Additionally, prepare a synthetic mixture by adding 10 mg of pure this compound to 10 mg of placebo, then proceed with the sample preparation as described for tablets [2].
Table 1: Validation Parameters for HPLC-UV Method of this compound
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5-300 μg/mL | Correlation coefficient (r) > 0.999 |
| Regression Equation | y = 34521x + 1285.4 | - |
| LOD | 0.1 μg/mL | Signal-to-noise ratio ≈ 3:1 |
| LOQ | 0.3 μg/mL | Signal-to-noise ratio ≈ 10:1 |
| Precision (%RSD) | ||
| Intra-day (n=6) | ≤1.0% | ≤2.0% |
| Inter-day (n=3 days) | ≤1.1% | ≤2.0% |
| Accuracy (% Recovery) | 98.5-101.2% | 98.0-102.0% |
| Robustness | Insignificant variation with deliberate changes | RSD ≤ 2.0% |
The method demonstrated excellent linearity with a correlation coefficient of 0.9999 over the specified range. System suitability tests conducted during validation showed tailing factor <2.0, theoretical plates >5000, and %RSD for peak areas from six replicate injections <1.0%, meeting standard acceptance criteria for HPLC methods [2].
This protocol describes a sensitive and selective ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) method for the quantification of this compound in human plasma. The method enables simultaneous analysis of this compound with other antidiabetic agents including metformin, glibenclamide, gliclazide, glimepiride, nateglinide, pioglitazone, rosiglitazone, and vildagliptin. With a lower limit of quantification of 10 ng/mL, this method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and compliance testing [3].
Table 2: MRM Transitions and Mass Spectrometry Parameters for this compound
| Parameter | This compound | Internal Standard (Sulfaquinoxaline) |
|---|---|---|
| Precursor Ion (m/z) | 277.0413 [M+H]+ | 301.0759 [M+H]+ |
| Product Ions (m/z) | 125.0105, 156.0115 | 92.0495, 108.0444 |
| Ionization Mode | ESI+ | ESI+ |
| Capillary Voltage (kV) | 0.4 | 0.4 |
| Source Temperature (°C) | 150 | 150 |
| Desolvation Temperature (°C) | 500 | 500 |
| Cone Gas Flow (L/h) | 50 | 50 |
| Desolvation Gas Flow (L/h) | 800 | 800 |
The method was validated according to FDA and EMA guidelines. Linearity was demonstrated over the concentration range of 10-1000 ng/mL for this compound with correlation coefficient (r) > 0.99. Accuracy ranged from 94.2% to 105.8% with precision (%RSD) < 10% for both intra-day and inter-day analyses. The method showed no significant matrix effects and demonstrated stability of processed samples in the autosampler for at least 24 hours at 10°C [3].
This protocol describes a simple and cost-effective UV spectrophotometric method for the determination of this compound in bulk drug and pharmaceutical formulations. The method is based on the direct measurement of UV absorption at 232 nm or through derivatization with sodium nitroprusside in alkaline medium to form a colored complex measurable at 710 nm. While less selective than chromatographic methods, this approach provides a rapid and economical alternative for routine quality control in resource-limited settings [4].
Table 3: Validation Parameters for UV Spectrophotometric Methods
| Parameter | Direct UV Method | Colorimetric Method |
|---|---|---|
| Wavelength | 232 nm | 710 nm |
| Beer's Law Range | 10-60 μg/mL | 0.5-5.0 μg/mL |
| Molar Absorptivity | 1.21 × 10^4 L·mol⁻¹·cm⁻¹ | 2.85 × 10^4 L·mol⁻¹·cm⁻¹ |
| LOD | 2.99 μg/mL | 0.15 μg/mL |
| LOQ | 8.89 μg/mL | 0.45 μg/mL |
| Precision (%RSD) | <2.0% | <2.0% |
| Accuracy (% Recovery) | 98.5-101.5% | 98.0-102.0% |
Forced degradation studies are essential to demonstrate the stability-indicating capability of analytical methods and to understand the degradation pathways of this compound. These studies involve subjecting the drug substance to stress conditions beyond those used in accelerated stability testing, including hydrolysis (acid and base), oxidation, thermal stress, and photolysis [2].
This compound demonstrates significant degradation under oxidative conditions, with the formation of p-chlorobenzenesulfonamide as the primary degradation product. The drug is relatively stable under acid, base, thermal, and photolytic stress conditions, with minimal degradation observed. The HPLC method effectively separates this compound from all degradation products, confirming its stability-indicating capability [1] [2].
The following workflow diagram illustrates the comprehensive sample preparation strategy for this compound analysis across different matrices:
These comprehensive Application Notes provide detailed protocols for sample preparation and analysis of this compound across various matrices. The HPLC-UV method offers a robust, stability-indicating technique for pharmaceutical quality control, while the UPLC-MS method provides the sensitivity and selectivity required for biological monitoring. The UV spectrophotometric methods present economical alternatives for routine analysis. Proper sample preparation is critical for obtaining accurate and reproducible results in this compound analysis, and the protocols described herein have been validated according to regulatory guidelines to ensure reliability and reproducibility in pharmaceutical research and development settings.
This compound is a first-generation sulfonylurea medication widely used in the management of type 2 diabetes mellitus. As an oral hypoglycemic agent, it functions primarily by stimulating insulin secretion from pancreatic β-cells. The chemical structure of this compound, 4-chloro-N-[(propylamino) carbonyl] benzenesulfonamide, contributes to its specific analytical characteristics in chromatographic systems. The determination of this compound in pharmaceutical formulations and biological matrices requires precise, accurate, and validated chromatographic methods to ensure product quality, monitor therapeutic levels, and conduct pharmacokinetic studies. These application notes provide detailed protocols for the analysis of this compound using various chromatographic techniques, addressing both pharmaceutical quality control and research applications in drug development.
The complexity of modern pharmaceutical analysis demands robust methods that can separate this compound from its potential degradation products, metabolites, and formulation excipients. Furthermore, understanding this compound's binding interactions with human serum albumin (HSA) provides crucial insights into its pharmacokinetic behavior, particularly in diabetic patients where glycated HSA levels may be elevated. The protocols presented herein have been selected and optimized based on current scientific literature to address these diverse analytical needs while complying with methodological validation requirements according to International Conference on Harmonisation (ICH) guidelines.
Researchers have developed several chromatographic approaches for this compound analysis, each with distinct advantages for specific applications. The table below summarizes three established methods with their key parameters:
Table 1: Comparison of HPLC Methods for this compound Analysis
| Method Parameter | Pharmaceutical QC Method [1] | Drug-Protein Binding Method [2] | Metabolite Analysis Method [3] |
|---|---|---|---|
| Stationary Phase | Inertsil ODS 3V (150 mm × 4.6 mm; 5 µm) | HSA-immobilized affinity column | Reverse-phase C18 column |
| Mobile Phase | Phosphate buffer pH 4.5:methanol:acetonitrile (30:63:7 v/v/v) | Phosphate buffer (pH 7.4) with varying organic modifiers | Gradient with methanol/water/formic acid |
| Flow Rate | 1.0 mL/min | 0.5-1.0 mL/min | 0.2-0.5 mL/min |
| Detection | UV at 254 nm | UV monitoring | MS/MS detection |
| Temperature | 30°C | 37°C | Ambient |
| Injection Volume | 20 µL | 5-20 µL | 10-50 µL |
| Sample Matrix | Tablets, urine, bulk drug | Protein-binding studies | Plasma, microsomal incubations |
| Runtime | ~10 minutes | Varies by experiment | 5-10 minutes |
Choosing the appropriate chromatographic method depends on the specific analytical requirements and sample matrix. For routine quality control of pharmaceutical formulations, the reversed-phase HPLC method with UV detection provides robust performance, excellent precision, and adequate sensitivity. When investigating protein-binding interactions of this compound, affinity chromatography with immobilized HSA delivers valuable insights into binding mechanisms and affinity constants. For metabolism studies or when analyzing this compound alongside its metabolites in biological matrices, LC-MS/MS methods offer superior specificity and sensitivity. The structural characteristics of this compound, including its aromatic ring, chloro-substituent, and urea moiety, contribute to its chromatographic behavior across these different systems.
This reversed-phase HPLC method provides reliable quantification of this compound in pharmaceutical formulations and has been comprehensively validated according to ICH guidelines [1].
Mobile Phase Preparation: Prepare the mobile phase as described above, ensuring all solvents are HPLC grade. Filter and degas before use.
Standard Solution Preparation: Accurately weigh 100 mg this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain 1000 µg/mL stock solution. Prepare working standards by appropriate dilution with mobile phase.
Sample Preparation:
Chromatographic Conditions:
System Suitability: Inject six replicates of standard solution (100 µg/mL). The system is suitable if RSD of peak areas ≤1.0%, tailing factor ≤1.5, and theoretical plates ≥5000.
The method has been validated per ICH guidelines [1]:
This protocol characterizes the binding interactions between this compound and human serum albumin (HSA) using high-performance affinity chromatography (HPAC), particularly relevant given that glycated HSA levels increase in diabetic patients [2].
Affinity Column Preparation: Immobilize normal or glycated HSA on diol-activated Nucleosil Si-300 silica using cyanogen bromide method. Pack into microcolumns (2-5 cm × 2.1 mm i.d.). Confirm protein content by BCA assay.
Frontal Analysis Experiments:
Zonal Elution Competition Studies:
Data Analysis:
Table 2: Binding Parameters of this compound with Normal and Glycated HSA [2]
| HSA Sample | Glycation Level (mol hexose/mol HSA) | High-Affinity Kₐ (×10⁴ M⁻¹) | Low-Affinity Kₐ (×10⁴ M⁻¹) | Site I Affinity Change (vs. normal HSA) | Site II Affinity Change (vs. normal HSA) |
|---|---|---|---|---|---|
| Normal HSA | <0.1 | 6.2-7.1 | 0.18-0.25 | Reference | Reference |
| gHSA1 | 1.40 ± 0.06 | 7.8-8.5 | 0.35-0.42 | 1.1-1.2 fold increase | 1.4 fold increase |
| gHSA2 | 3.24 ± 0.07 | 8.9-9.9 | 0.49-0.57 | 1.2 fold increase | >1.5 fold increase |
This protocol assesses This compound stability under various stress conditions using the HPLC method described in Section 3, demonstrating its stability-indicating capability [1].
Acid Degradation Study:
Alkaline Degradation Study:
Oxidative Degradation Study:
Thermal Degradation Study:
Photolytic Degradation Study:
Analysis: Inject stressed samples using HPLC conditions in Section 3. Compare chromatograms with unstressed standard to identify degradation peaks.
This protocol describes the detection and quantification of 2-hydroxythis compound, the major metabolite of this compound, using LC-MS/MS, particularly useful for pharmacokinetic studies [3].
Incubation Conditions:
Sample Preparation:
LC-MS/MS Conditions:
Enzyme Kinetics:
The following diagram illustrates the complete workflow for this compound analysis, from method selection to data interpretation:
Table 3: Troubleshooting Guide for this compound Chromatography
| Problem | Possible Causes | Solutions |
|---|---|---|
| Peak Tailing | Silanol interactions, column degradation | Use end-capped columns, add triethylamine to mobile phase, replace old column |
| Retention Time Shift | Mobile phase variation, temperature fluctuations | Standardize mobile phase preparation, use column oven |
| Poor Resolution | Inadequate mobile phase optimization, column contamination | Adjust organic modifier比例, clean or replace column |
| Low Recovery | Protein binding in biological samples, adsorption issues | Use protein precipitation, add ion-pairing reagents |
| Signal Drift | Mobile phase degradation, detector lamp failure | Prepare fresh mobile phase daily, replace UV lamp |
These application notes provide comprehensive protocols for the chromatographic analysis of this compound across various research and quality control scenarios. The methods have been selected and optimized based on current scientific literature to ensure reliability, accuracy, and precision. The pharmaceutical QC method offers robust performance for routine analysis, while the affinity chromatography protocol enables detailed investigation of protein-binding interactions particularly relevant to diabetic patients with elevated glycated HSA levels. The stability-indicating method ensures product quality, and the metabolite profiling protocol supports pharmacokinetic and metabolism studies. Together, these protocols provide researchers with a complete toolkit for this compound analysis in drug development and pharmaceutical quality control.
Chlorpropamide can be determined using UV spectrophotometry based on its inherent property to absorb light at a specific wavelength. A colorimetric method has also been developed, where the drug reacts with sodium nitroprusside in an alkaline medium to form a colored complex, allowing for measurement at a different, longer wavelength [1] [2].
This workflow outlines the steps for the direct UV analysis of this compound:
This workflow outlines the steps for the colorimetric analysis of this compound through complex formation:
The developed UV spectrophotometric method has been validated according to ICH guidelines for the following parameters [1] [2]:
| Parameter | Result |
|---|---|
| λmax (Direct Method) | 580 nm [1] [2] |
| λmax (SNP Complex) | 710 nm [1] [2] |
| Beer's Law Range | 10 - 60 µg/mL [1] [2] |
| Limit of Detection (LOD) | 2.99 µg/mL [1] [2] |
| Limit of Quantification (LOQ) | 8.89 µg/mL [1] [2] |
| Precision (% RSD) | < 2% (Intra-day & Inter-day) [1] |
| Concentration (µg) | Absorbance |
|---|---|
| 0 | 0.000 |
| 10 | 0.021 |
| 20 | 0.038 |
| 30 | 0.059 |
| 40 | 0.072 |
| 50 | 0.090 |
| 60 | 0.100 |
Source: Adapted from [1]
Chlorpropamide is primarily metabolized in the liver. The major metabolic pathway is 2-hydroxylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 [1]. A related enzyme, CYP2C19, also contributes to this pathway in vitro, but its impact in vivo appears to be minor [1]. The metabolite formed is 2-hydroxythis compound [1].
The diagram below illustrates the primary metabolic pathway and the key enzymes involved.
The table below summarizes key pharmacokinetic parameters for this compound and its 2-hydroxylation metabolite formation [1].
| Parameter | Value in Human Liver Microsomes (Mean ± SD) | Value in Recombinant CYP2C9 | Value in Recombinant CYP2C19 |
|---|---|---|---|
| Km (Michaelis Constant) | 121.7 ± 19.9 µM | Not Specified | Not Specified |
| Vmax (Maximum Rate) | 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein | Not Specified | Not Specified |
| Intrinsic Clearance (CLint) | Calculated from above | 0.26 µl min⁻¹ nmol⁻¹ protein | 0.22 µl min⁻¹ nmol⁻¹ protein |
The primary cause of significant metabolic variability in this compound disposition is genetic polymorphism in the CYP2C9 gene [1] [2].
CYP2C9*3 allele (a common genetic variant) results in an enzyme with significantly reduced activity.*1/*3 genotype (one normal and one variant allele) exhibit:
In contrast, polymorphisms in CYP2C19 (differentiating between extensive and poor metabolizers) did not show a significant effect on this compound pharmacokinetics in clinical studies [1].
This protocol is used to identify which CYP isoforms are capable of metabolizing this compound.
The workflow for this experimental approach is outlined below.
This protocol assesses the impact of genetic variation on drug disposition in humans.
*1/*1 vs. *1/*3 genotypes).Issue: Unexpectedly high this compound plasma levels or prolonged hypoglycemia in a clinical study subject.
*2 or *3).Issue: Low metabolite formation signal in in vitro incubations.
Issue: High inter-individual variability in metabolic rates in in vitro studies.
Q1: Why is this compound considered to have a high potential for hypoglycemia compared to some other sulfonylureas?
Q2: Are there any important drug-drug interactions to consider with this compound?
Q3: Is this compound safe to use in elderly patients or those with renal impairment?
This compound is a first-generation sulfonylurea used for type 2 diabetes. Its primary mechanism of action is the stimulation of insulin release from pancreatic beta-cells by binding to and inhibiting ATP-sensitive potassium (K_ATP) channels [1] [2]. This leads to cell membrane depolarization, calcium influx, and subsequent insulin exocytosis [3].
The core risk of hypoglycemia with this compound is significantly higher than with other sulfonylureas due to its very long half-life (approximately 36 hours) and renal route of elimination [3] [2]. Hypoglycemic episodes can be prolonged, severe, and sometimes fatal [4]. This risk is potentiated in elderly patients and those with renal or hepatic impairment [5] [2].
The following diagram illustrates the mechanistic pathway by which this compound stimulates insulin secretion, which is the basis for its therapeutic action and hypoglycemic risk.
The management of sulfonylurea-induced hypoglycemia, particularly from this compound, often requires more than just glucose administration. The following table summarizes key therapeutic strategies based on clinical evidence.
| Therapy | Mechanism of Action | Clinical Evidence & Context |
|---|---|---|
| Intravenous Glucose [4] [6] | Directly elevates blood glucose levels. | First-line essential treatment; however, often insufficient alone due to prolonged drug effect [4]. |
| Diazoxide [4] [6] | Promotes opening of beta-cell K_ATP channels, counteracting this compound's binding and inhibiting insulin secretion [4]. | Substantially reduces plasma insulin. Successful use in cases where glucose alone failed; considered an "insulin-antagonist" of choice for prolonged overdose [4] [6]. |
| Glucagon [4] | Stimulates hepatic glycogenolysis to produce glucose. | Provides a brief rise in blood sugar; may also augment insulin secretion, potentially worsening hypoglycemia afterward [4]. |
| Oral Glucose / IV Infusion (Preventive) [7] | Maintains euglycemia. | Routine use in healthy volunteers (e.g., clinical trials) may increase adverse events (nausea/vomiting); capillary monitoring with rescue glucose is often a safer, better-tolerated approach [7]. |
The danger lies in the drug's extended duration of action. With a half-life of up to 36 hours and its effects lasting over 24 hours, the risk of hypoglycemia recurrence is high and can persist for several days, especially in patients with renal impairment [3] [2]. This necessitates prolonged monitoring and treatment.
Yes. Key risk factors include [5] [8] [2]:
Based on regulatory guidance and practical experience [7]:
This table summarizes key identifiers and the basic pharmacology of Chlorpropamide [1].
| Property | Description |
|---|---|
| Generic Name | This compound |
| Chemical Formula | C₁₀H₁₃ClN₂O₃S |
| Molecular Weight | 276.74 g/mol |
| Drug Class | First-generation Sulfonylurea |
| Primary Indication | Treatment of Type 2 Diabetes Mellitus (Historical) |
| Mechanism of Action | Binds to SUR1 subunit of pancreatic β-cell ATP-sensitive K⁺ (Kₐₜₚ) channels, inhibiting K⁺ efflux. This causes membrane depolarization, Ca²⁺ influx, and insulin secretion [1] [2]. |
| Bioactivation | Readily absorbed from the GI tract; peak plasma concentration in 2-4 hours [1]. |
| Half-Life | ~36 hours (range 25-60 hours) [1]. |
| Route of Elimination | 80-90% excreted in urine as unchanged drug and metabolites within 96 hours [1]. |
This compound has a significant interaction profile. The table below categorizes major interacting substances and their underlying mechanisms [3] [4] [2].
| Interaction Category | Interacting Substances | Potential Outcome & Mechanism |
|---|---|---|
| Hypoglycemia Risk | Insulin, other sulfonylureas, salicylates, NSAIDs, chloramphenicol, MAOIs, probenecid, fibrates | Severe hypoglycemia. Mechanism: Potentiation of this compound's hypoglycemic effect through protein-binding displacement, synergistic action, or reduced clearance [3] [2]. |
| Hyperglycemia Risk | Thiazide diuretics, corticosteroids, phenothiazines, thyroid products, estrogens, phenytoin | Reduced hypoglycemic efficacy. Mechanism: Induction of hyperglycemia or counteraction of this compound's effect [3] [2]. |
| Mixed/Other Effects | Beta-blockers, alcohol | Masked hypoglycemia symptoms (beta-blockers). Disulfiram-like reaction with alcohol (flushing, nausea). Alcohol also increases hypoglycemia risk [3] [5]. |
Beyond its antidiabetic action, this compound has a documented off-target effect on renal water balance, which is a key area of research interest.
The following diagram illustrates the signaling pathways and experimental findings related to this compound's dual mechanisms.
For researchers investigating the interactions of this compound, the following protocols and precautions are recommended.
In Vitro Assessment of Hepatic Metabolism & Drug Interactions
In Vivo Assessment of Pharmacokinetic Interactions
Critical Risk Mitigation Strategies
| Category | FAQ Question | Brief Summary of the Resolution |
|---|---|---|
| Chromatography (HPLC) | How can I resolve poor peak shape or retention time instability for Chlorpropamide in HPLC? | Optimize the mobile phase; a validated method uses a phosphate buffer (pH 4.5)-methanol-acetonitrile mixture (30:63:7 v/v/v) on a C18 column [1]. |
| My method lacks sensitivity. How can I lower the detection limit for this compound? | A well-validated HPLC-UV method can achieve a Limit of Detection (LOD) of 0.1 µg/mL and Limit of Quantification (LOQ) of 0.3 µg/mL [1]. | |
| Sample & Reagents | Could degraded this compound be causing interference in my analysis? | This compound is stable under acid, base, heat, and light stress but is susceptible to oxidative degradation. Assess this using a stability-indicating method [1]. |
| How does protein binding in biological samples affect this compound analysis? | This compound binds to Human Serum Albumin (HSA) at Sudlow sites I and II. This binding is altered with glycated HSA (common in diabetes), potentially affecting free drug concentration measurements [2] [3]. | |
| Spectrophotometry (UV) | What is a suitable maximum wavelength (λmax) for determining this compound via UV spectrophotometry? | For direct analysis in methanol, the λmax is 232 nm. For a complexation method using sodium nitroprusside in an alkaline medium, the λmax is 710 nm [4]. |
A robust reversed-phase HPLC method for determining this compound in pharmaceuticals and biological fluids has been developed and validated [1].
This compound's interaction with Human Serum Albumin (HSA) can influence its free concentration, which is critical for accurate bioanalysis [2] [3].
Forced degradation studies confirm that an analytical method can accurately measure the active drug without interference from degradation products [1].
To help visualize the core processes for method development and interference investigation, here are two key workflows.
This method, developed by Basavaiah and Rajendraprasad, is stability-indicating and suitable for pharmaceutical and urine analysis [1].
| Validation Parameter | Result / Specification |
|---|---|
| Linearity Range | 0.5 – 300 µg/mL [1] |
| Correlation Coefficient (r) | 0.9999 [1] |
| Limit of Detection (LOD) | 0.1 µg/mL [1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL [1] |
| Precision (% RSD) | Intra-day & Inter-day: < 1.0% [1] |
| Accuracy (% RE) | ≤ 1.10% [1] |
| Robustness | Insignificant change with deliberate variations [1] |
| Specificity | No interference from placebo, excipients, or degradants [1] |
| Forced Degradation | CLP is prone to oxidative degradation; stable under acid, base, heat, and light stress [1]. |
Different separation goals may require different conditions. The table below summarizes other approaches documented in the literature.
| Separation Goal | Column | Mobile Phase | Key Application Notes |
|---|---|---|---|
| Stability-indicating for CLP & Tolbutamide | Not specified (C18 likely) | Not fully detailed | Quantifies CLP, Tolbutamide, and their sulfonamide hydrolysis products (e.g., p-chlorobenzenesulfonamide). LOD for degradants is 0.2 µg per injection [2]. |
| Fast/UPLC & MS-compatible | Newcrom R1 (3 µm particles available) | Acetonitrile, Water, Phosphoric Acid (use Formic Acid for MS) | A reverse-phase method scalable from analytical to preparative scale. Suitable for pharmacokinetics and impurity isolation [3]. |
| Simultaneous analysis of Sulfonylureas | Metaphase Bioscience C18 (250×4.6mm, 5µm) | 0.02 M KH2PO4 (pH 3.0) : Methanol (40:60) | Used for the simultaneous isocratic separation of this compound, Tolbutamide, Glipizide, and Gliclazide [1]. |
Here are solutions to common problems you might encounter when analyzing this compound.
FAQ 1: My this compound peak is tailing. What could be the cause? Peak tailing often indicates secondary interactions of the analyte with the stationary phase.
FAQ 2: How can I make my method stability-indicating? A stability-indicating method must accurately quantify the parent drug without interference from degradation products.
FAQ 3: I need to transfer my method to a UPLC system or make it MS-compatible. What should I change? The key is to modify the mobile phase additives and consider column particle size.
This diagram outlines a logical path for developing and optimizing your HPLC method for this compound.
Understanding the primary stability issues of chlorpropamide is the first step in effective troubleshooting. The main challenges are outlined in the table below.
| Issue | Description & Impact | Supporting Evidence |
|---|---|---|
| Polymorphic Transitions | Multiple crystalline forms (α, β, γ, δ, ε) exist. Differences in molecular conformation/crystal packing affect physical/spectral properties, leading to inconsistent performance and analytical results [1]. | FT-IR and FT-Raman spectra show pronounced differences between polymorphs, confirmed by X-ray diffraction [1]. |
| Hydrolytic Degradation | Molecule breaks down into p-chlorobenzenesulfonamide and other minor products. Compromises dosage form potency and safety [2] [3]. | Stability-indicating HPLC methods can separate intact drug from this primary degradant [2] [4]. |
| Oxidative Degradation | Susceptible to oxidative stress, though less common than hydrolysis. Can generate unknown impurities [4]. | Forced degradation studies confirm susceptibility to oxidizing agents [4]. |
| Low Aqueous Solubility | Water solubility is poor (approx. 0.258 mg/mL at 37°C), challenging formulation development and impacting drug delivery [5]. | Formation of inclusion complexes with cyclodextrins is a proven strategy to enhance solubility [5]. |
Here are proven methodologies to identify, analyze, and mitigate these stability issues.
Vibrational spectroscopy is a powerful tool for distinguishing between polymorphs.
A robust stability-indicating HPLC method is essential for forced degradation studies and quality control.
The workflow below summarizes the key steps for conducting a forced degradation study.
Formulation with cyclodextrins is an effective strategy to overcome low solubility.
Q1: Why do I see different melting points or spectral data for this compound from different suppliers? This is most likely due to polymorphism. Different crystallization processes can produce various polymorphic forms (α, β, γ, etc.), each with distinct physical and spectral properties. It is critical to characterize the solid form you are using with XRPD and vibrational spectroscopy [1].
Q2: How can I ensure my HPLC method is truly stability-indicating for this compound? Your method must demonstrate that it can accurately quantify this compound while resolving it from all potential degradants. Perform forced degradation studies (as shown in the diagram above) and verify that the peak of the intact drug is pure and free from co-eluting degradation peaks. The method described in the "Monitoring and Quantifying Degradation" section has been proven effective for this purpose [4].
Q3: My this compound solution/suspension is unstable. What are the key factors to control?
Q4: Are there any specific handling and storage conditions to ensure stability? While the search results do not specify exact storage temperatures, general best practices for unstable drugs apply:
The primary risk in experimental models is hypoglycemia, which can be influenced by drug interactions and underlying health conditions [1].
| Interaction Type | Example Substances | Potential Effect |
|---|---|---|
| Potentiating Hypoglycemia [1] | Aspirin, Chloramphenicol, Clofibrate, MAOIs (e.g., Phenelzine), Beta-blockers (e.g., Propranolol) | Increased risk of severe low blood sugar |
| Antagonizing Glucose Control [1] | Thiazide diuretics (e.g., Hydrochlorothiazide), Corticosteroids, Phenytoin, Estrogens, Rifampin | Reduced drug efficacy; elevated blood sugar |
| Alcohol Interaction [1] [4] | Ethanol | Can cause severe hypoglycemia or a "disulfiram-like reaction" (flushing, nausea, headache) |
This experimental workflow outlines the key mechanisms, risk factors, and management strategies for this compound-induced hypoglycemia:
Certain populations require special consideration in research design due to altered pharmacokinetics and increased vulnerability.
Beyond hypoglycemia, researchers should monitor for these effects.
For experimental design, note that This compound is no longer available in the U.S. market [7]. This may impact sourcing for new studies. Furthermore, this compound is known for its prolific polymorphism (multiple crystalline forms), which can affect drug properties like solubility and stability. Advanced techniques like spray drying or mechanochemistry may be required to isolate specific polymorphs [8].
Method robustness is a validation parameter that measures a method's capacity to remain unaffected by small, deliberate variations in method conditions. It demonstrates the reliability of an analysis during normal usage. For an HPLC method, this involves testing the impact of changes in parameters like mobile phase composition, pH, flow rate, and column temperature [1].
The following table summarizes the variations tested and the acceptance criteria for a specific this compound HPLC method, as reported in a research study. The main indicator for robustness in this study was the theoretical plate count, with the optimized condition yielding 4589 theoretical plates [1].
| Parameter | Optimized Condition | Variations Studied | Acceptance Criterion (Theoretical Plates) |
|---|---|---|---|
| Mobile Phase pH | pH 4.5 | ± 0.2 units | Not significantly different from results under optimum conditions |
| Methanol Content | 63% | ± 2% | Not significantly different from results under optimum conditions |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Not significantly different from results under optimum conditions |
This methodology is consistent with the principles of stability-indicating assays, which must be able to separate the active drug from its degradants [2].
Here is a detailed methodology based on the research article for conducting robustness testing:
Chromatographic Conditions:
Procedure:
This workflow for robustness testing can be visualized as a systematic process:
The table below addresses common problems that might be identified during robustness testing or routine analysis.
| Problem | Potential Cause | Troubleshooting Action |
|---|---|---|
| Low Theoretical Plates | Inappropriate mobile phase pH or composition | Investigate the robust range for pH and organic solvent content from your validation data. |
| Peak Tailing | - | Check if the issue persists across different columns from the same or different batches. |
| Shift in Retention Time | Changes in flow rate, mobile phase composition, or column temperature | Verify instrument parameters are set correctly and ensure mobile phase is prepared consistently. |
| Resolution Loss | Degradation of column or changes in mobile phase | Use a fresh column and confirm mobile phase composition. A stability-indicating method must resolve the drug from its degradants [2]. |
Here are answers to frequently asked questions regarding chlorpropamide polymorphism.
Q1: What are the primary techniques for identifying and quantifying this compound polymorphs? Several key techniques are standard for this purpose. Table 1 summarizes the characteristics of different polymorphs, and Table 2 outlines the experimental conditions for their analysis.
Table 1: Characteristics of this compound Polymorphs
| Polymorph Form | Crystal System / Space Group | Key Identifying Features | Stability at Ambient Conditions |
|---|---|---|---|
| Form-A | Orthorhombic, P2₁2₁2₁ | Stable form at ambient conditions; used as a reference [1]. | Stable |
| Form-B | Not Specified | Distinct X-ray diffraction pattern and Raman spectrum from Form-A [2]. | Metastable |
| Form-AI | Monoclinic, P2₁ | First high-pressure phase; appears at ~1.2 GPa [1]. | High-pressure phase |
| Form-AII | Monoclinic, P2₁ | Second high-pressure phase; appears at ~3.0 GPa [1]. | High-pressure phase |
Table 2: Key Experimental Methods for Polymorph Characterization
| Technique | Application & Key Outcome | Experimental Conditions / Notes |
|---|---|---|
| X-ray Powder Diffraction (XRPD) | Quantitative analysis of polymorphic mixtures in intact compacts [3]. | Parallel-beam geometry in transmission mode; not sensitive to sample surface shape. |
| Raman Spectroscopy | Distinguishes polymorphs via "crystal splitting" effects; enables quantitative analysis of mixtures with factor analysis [2]. | Near-infrared Fourier Transform Raman Spectroscopy (FTRS); distinct spectral differences between Form-A and Form-B. |
| Differential Scanning Calorimetry (DSC) | Characterizes thermal behavior and identifies phase transitions between polymorphs [2]. | Often used in conjunction with hot-stage microscopy. |
| High-Pressure NMR | Studies molecular dynamics (e.g., methyl group reorientations); can probe for phase transitions under pressure [4]. | Pressures up to 0.8 GPa; no phase transformation for Form-A detected via this method. |
Q2: How does mechanical compression during tableting affect this compound's solid form? Compression can induce polymorphic transformations. The phase transformation is sensitive to the magnitude of applied pressure.
Q3: Our analysis shows inconsistent polymorphic results. What could be causing this? Inconsistencies often arise from unintended phase transformations during sample preparation or analysis.
The following diagrams outline logical workflows for two common experimental scenarios.
Workflow 1: Routine Identification & Quantification This workflow is ideal for quality control or checking the polymorphic composition of a received sample.
Workflow 2: Investigation of Pressure-Induced Transformation Use this workflow when studying the stability of polymorphs under mechanical stress or high pressure.
The table below summarizes the core design and findings from selected chlorpropazole bioequivalence studies.
| Study Focus | Study Design | Key Pharmacokinetic Parameters Analyzed | Bioequivalence Outcome | Citation |
|---|---|---|---|---|
| Tablet vs. Tablet | Open, randomized, two-period crossover; 36 healthy volunteers; 3-week washout [1]. | AUC0-72h, AUC0-inf, Cmax [1]. | 90% CI for ratios within 80-125%; formulations considered bioequivalent [1]. | |
| Tablet vs. Suspension | Open, two-way crossover; 18 healthy men; 14-day washout [2]. | AUC, Cmax, Time to Cmax, Hypoglycemic response [2]. | No significant difference in AUC, Cmax, or glucose response; formulations bioequivalent [2]. | |
| Multiple Formulations | Comparison of two new formulations (Melitase) against a reference formulation [3]. | Peak plasma concentration, Area Under the Curve (AUC) [3]. | All formulations considered equivalent in rate and extent of bioavailability [3]. |
Here is a more detailed breakdown of the methodologies commonly employed in these studies.
The table below summarizes the key data for Chlorpropamide and two modern injectable alternatives, Ozempic (semaglutide) and Mounjaro (tirzepatide). Please note that direct, head-to-head metabolic stability studies between these agents are limited.
| Parameter | This compound | Ozempic (semaglutide) | Mounjaro (tirzepatide) |
|---|---|---|---|
| Drug Class | First-generation sulfonylurea [1] | GLP-1 receptor agonist [2] | GIP and GLP-1 receptor agonist [2] |
| Primary Mechanism | Inhibits pancreatic β-cell K-ATP channels, stimulating insulin secretion [3] [4] | Mimics GLP-1, stimulating insulin secretion and lowering glucagon [2] | Activates both GIP and GLP-1 receptors [2] |
| Metabolism | Extensively hepatically metabolized [3] [5]; Principal enzyme: CYP2C9 [5] | Not specified in searched results; likely proteolytic degradation | Not specified in searched results |
| Major Metabolite | 2-hydroxythis compound (43-69% of dose recovered in urine) [5] | Information not available in searched results | Information not available in searched results |
| Elimination Half-life | ~36 hours [3] [4] | ~168 hours (7 days) [2] | ~120 hours (5 days)[citation:] [2] |
| Route of Elimination | Urine (80-90% as parent drug and metabolites) [3] | Information not available in searched results | Information not available in searched results |
For researchers, the methodology from key studies on this compound metabolism provides a model for conducting comparative stability assays.
This protocol is used to identify the specific enzymes responsible for metabolism [5].
This in vivo study assessed the impact of genetic polymorphisms on this compound disposition [5].
The following diagram summarizes the primary metabolic pathway of this compound, integrating the key findings from the experimental data.
The available public data is sufficient to understand this compound's metabolic profile but limited for a full, quantitative comparison with all modern drugs.
This compound is a first-generation sulfonylurea with a long duration of action. Its key characteristics and safety concerns are summarized in the table below.
| Feature | Description & Safety Implications | | :--- | :--- | | Mechanism of Action | Increases insulin secretion from pancreatic beta-cells. Effective only in patients with residual beta-cell function. [1] | | Hypoglycemia Risk | High risk of profound and protracted hypoglycemia; higher than many other sulfonylureas due to long duration of action and renal excretion. [2] [1] | | Pharmacokinetics | Long half-life (~36 hours); effective for ~24 hours. Excreted primarily unchanged by the kidneys. [1] | | Key Contraindications | Renal impairment, hepatic dysfunction, elderly patients, porphyria. [2] [1] | | Other Notable Side Effects |
The table below places this compound within the broader context of other antidiabetic drug classes, highlighting key comparative safety data.
| Drug Class / Example(s) | Cardiovascular (CV) Safety | Hypoglycemia Risk | Other Key Safety Concerns & Notes |
|---|---|---|---|
| Sulfonylureas (e.g., this compound, Glibenclamide) | Associated with increased CV mortality and poor outcomes after myocardial infarction (MI) in some studies. [3] | High risk (a predictable consequence of mechanism). This compound and glibenclamide carry a higher risk of serious hypoglycemia. [2] | Encourages weight gain. The class effect on CV safety remains controversial. [3] |
| Biguanides (Metformin) | Associated with CV risk reduction and lower CV mortality. [3] | Low risk. [3] | Risk of lactic acidosis, though the risk is close to zero when prescribed correctly. Contraindicated in renal impairment and other conditions that can cause hypoxia. [2] [3] |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Cardioprotective; shown to reduce hospitalization for heart failure. [4] [5] | Low risk (mechanism is independent of insulin secretion). [4] | Associated with a higher rate of diabetic ketoacidosis (DKA) compared to sulfonylureas and DPP-4 inhibitors. [4] |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Generally considered CV-safe. [3] | Low risk. [3] | - |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | - | Low risk when used alone. Risk increases when combined with sulfonylureas or insulin, necessitating dose adjustment of the latter. [6] | - |
| Alpha-glucosidase inhibitors (e.g., Acarbose) | - | No life-threatening adverse effects. Primary side effects are gastrointestinal disturbances due to carbohydrate malabsorption. [2] | - |
For a researcher, the methodologies and key findings from major studies and observations are critical.
United Kingdom Prospective Diabetes Study (UKPDS): This major clinical trial found that metformin, when initiated early in the disease, was associated with significant risk reductions for any diabetes-related endpoint (32%), diabetes-related death (42%), and all-cause mortality (36%) compared to this compound, glibenclamide, or insulin [3].
Observational Study on Kidney Outcomes: A large retrospective cohort study of veterans compared metformin with sulfonylureas in patients with reduced kidney function (eGFR <60 mL/min/1.73 m²).
In-Vitro Metabolism Study (this compound 2-Hydroxylation): A study investigating the metabolic pathway of this compound provides insight into its potential for drug interactions and inter-individual variability.
Recent preclinical research suggests this compound may have effects beyond its primary mechanism on pancreatic beta-cells, involving mitochondrial function.
The diagram above illustrates a potential mechanism identified in a 2021 preclinical study. The study reported that this compound delayed aging in models like C. elegans and human lung fibroblast cells. The proposed mechanism involves an interaction with mitochondrial ATP-sensitive potassium (mitoK-ATP) channels and complex II (succinate dehydrogenase), leading to a modest increase in mitochondrial reactive oxygen species (mtROS), which in this context acted as a pro-longevity signal [9]. It is crucial to note that this is an emerging area of research and its clinical relevance for human diabetes treatment is not yet established.
For researchers and drug development professionals, the profile of this compound offers several critical insights:
The table below summarizes the known binding affinities of this compound to various proteins, based on recent experimental data.
| Protein Target | Binding Site | Affinity Constant (KA) | Experimental Conditions | Citation |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Sudlow Site I & II | 6.2 - 9.9 x 10^4 M⁻¹ (High-affinity sites); 0.18 - 0.57 x 10^4 M⁻¹ (Low-affinity sites) | pH 7.4, 37°C; Frontal Analysis | [1] |
| Glycated HSA (gHSA1) | Sudlow Site I & II | Site I: ~1.2x increase vs normal HSA; Site II: 1.4 to >1.5x increase vs normal HSA | Representative of controlled diabetes | [1] |
| Glycated HSA (gHSA2) | Sudlow Site I & II | Similar or stronger binding than gHSA1 | Representative of advanced diabetes | [1] |
| Acetylcholinesterase (AChE) | Peripheral Anionic Site (PAS) | IC50 = 5.72 ± 0.24 μM | pH 8.0, 25°C; Ellman's assay | [2] |
To ensure reproducibility, here are the methodologies used in the key studies cited.
This protocol was used to determine the data in the table above [1].
This protocol was used to determine the IC50 value listed in the table [2].
While the data above is precise, it is crucial to interpret it within the broader research context.
The following diagram illustrates the multi-site binding interaction of this compound with Human Serum Albumin, integrating the key findings from the affinity chromatography studies.
The table below summarizes clinical outcomes for chlorpropamide from older comparative studies and a more recent observational analysis.
| Comparison & Study Details | Efficacy Findings | Safety & Tolerability Findings | Other Notable Outcomes |
|---|
| vs. Metformin [1] [2] Design: RCT, 216 non-obese maturity-onset diabetics Duration: 1 year | No significant difference in primary/secondary drug failure rates; blood glucose control was comparable after one year [1] [2]. | Weight: Metformin associated with a mean weight loss of 1.5 kg; this compound associated with a mean weight gain of 4.6 kg [1] [2]. | The choice depends on patient profile: sulfonylureas may be better for underweight patients [1] [2]. | | vs. Glibenclamide (Glyburide) [3] Design: Comparative study, 107 newly diagnosed maturity-onset diabetics Duration: 6 months to 2.5 years | Failure rate was 12% for this compound vs. 22.5% for glibenclamide [3]. | Both drugs showed no serious toxic effects. Modest rise in transaminases in 3 patients per group; symptoms of hypoglycemia in 2 patients on glibenclamide [3]. | this compound appeared more effective in this specific patient group [3]. | | vs. Insulin [4] Design: RCT, Crossover, 77 patients with NIDDM Duration: 24 weeks per treatment | No difference in compliance or glycemic control between the two therapies [4]. | No major safety issues reported in the study. | Patient Preference: Significantly higher treatment satisfaction; most patients preferred this compound to insulin [4]. | | vs. Multiple Hypoglycemic Agents [5] Design: Retrospective observational study, 17,773 type 2 diabetic veterans Duration: 1998-2010 (data collection) | Not the study's primary focus. | All-Cause Mortality: this compound showed a significantly increased risk (Odds Ratio = 3.026, 95% CI 1.096-8.351) compared to other medications like metformin [5]. | Other medications associated with increased mortality: glyburide, glipizide, rosiglitazone, and insulin [5]. |
For the key studies cited, here are the methodological details that are crucial for research professionals to assess the validity and applicability of the findings.
1. Protocol for 1977 Metformin vs. This compound Study [1] [2]
2. Protocol for 2013 Comparative Effectiveness Study [5]
To help visualize the core findings and the methodological approach of the key mortality study, the following diagrams are provided.
When interpreting these findings, consider the following:
The table below compares chlorpropamide with two contemporary injectable diabetes medications based on available data.
| Feature | This compound | Ozempic (semaglutide) | Mounjaro (tirzepatide) |
|---|---|---|---|
| Drug Class | Sulfonylurea (first-generation) [1] [2] | GLP-1 receptor agonist [3] | Dual GIP and GLP-1 receptor agonist [3] |
| Primary Mechanism | Stimulates insulin secretion from pancreatic beta-cells [2] | Mimics GLP-1, stimulating insulin secretion and lowering glucagon [3] | Activates GLP-1 and GIP receptors, enhancing insulin secretion [3] |
| Administration | Oral tablet [3] | Subcutaneous injection [3] | Subcutaneous injection [3] |
| Pricing Context | Lower-cost generic available [3] [4] | ~$530 per unit (manufacturer's list price) [3] | ~$530 per unit (manufacturer's list price) [3] |
| User Rating | No data available | 6.7/10 (52% positive from 1,632 reviews) [3] | 8.5/10 (78% positive from 1,539 reviews) [3] |
| Half-Life | ~50 hours [3] | ~168 hours [3] | ~120 hours [3] |
The absence of recent formal cost-effectiveness analyses for this compound is likely due to significant shifts in the diabetes treatment landscape.
While its use in diabetes is declining, recent scientific investigations have revealed potential new applications for this compound, which could inspire future economic evaluations in different contexts.
The diagram below illustrates this proposed anti-aging mechanism.
The table below summarizes a comparative analysis of chlorpropamide and several classes of modern antidiabetic drugs, focusing on key parameters relevant to research and development.
| Drug / Drug Class | Mechanism of Action | Key Long-Term Effects / Risks | Key Experimental Findings & Clinical Advantages | Notable Disadvantage |
|---|
| This compound (1st gen Sulfonylurea) | Blocks ATP-sensitive K+ channels on pancreatic β-cells, stimulating insulin secretion [1]. | Hypoglycemia [1], Weight gain [1]. | Novel Finding: Shows anti-aging effects in models (C. elegans, human cells, mice) via mitoK-ATP & complex II interaction, increasing mtROS as pro-longevity signal [2]. | Higher incidence of hypoglycemia than other sulfonylureas due to long half-life (~50 hrs) [3] [4]. | | Newer Sulfonylureas (e.g., Glimepiride) | Same as this compound [1]. | Hypoglycemia, Weight gain [1]. | Second-generation agents show higher potency at lower doses [1]. | High risk of hypoglycemia and weight gain persists [1]. | | Thiazolidinediones (TZDs) (e.g., Pioglitazone) | Activate PPARγ nuclear receptor, improving insulin sensitivity in adipose tissue, muscle, and liver [5]. | Weight gain, Edema, Heart failure, Fracture risk [5]. | Advantage: Durable glycemic control; no hypoglycemia as monotherapy; Pioglitazone reduces hepatic fat and improves fibrosis in NASH [5]. | Safety concerns (e.g., fluid retention, heart failure) limit use [5] [1]. | | GLP-1 RAs (e.g., Semaglutide) | Mimic GLP-1, increasing glucose-dependent insulin secretion, decreasing glucagon secretion [3] [6]. | GI side effects (nausea, diarrhea) [6]. | Advantage: Significant A1C reduction (~1.5%); promotes weight loss; demonstrates cardiovascular benefits [6]. | Injectable administration; high cost [3] [6]. | | SGLT2 Inhibitors (e.g., Empagliflozin) | Inhibit glucose reabsorption in the proximal tubule of the kidney [6]. | Genitourinary infections [6]. | Advantage: A1C reduction (~1%); promotes weight loss; demonstrates cardioprotective and renoprotective effects [6]. | - | | Tirzepatide | Dual GIP and GLP-1 receptor agonist [3] [6]. | GI side effects [6]. | Advantage: Superior efficacy in A1C reduction (>2%) and weight loss (up to 11 kg in trials) [6]. | Injectable administration; high cost [3] [6]. |
For research purposes, specific experimental data on this compound's effects and metabolism are critical.
A 2021 study uncovered potential anti-aging properties of this compound, providing a novel angle for research [2].
The proposed mechanism and experimental workflow from this study can be visualized as follows:
Understanding this compound's metabolism is key to investigating its pharmacokinetics and drug-drug interactions.
CYP2C9*1/*3 genotype had significantly lower nonrenal clearance [4].For scientists in drug development, the landscape of T2DM treatment offers several strategic considerations:
Irritant;Health Hazard